Porfimer Sodium
Description
Properties
CAS No. |
87806-31-3 |
|---|---|
IUPAC Name |
3,3'-(12-(1-(1-(2,18-bis(2-carboxyethyl)-12-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-7-yl)ethoxy)ethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl)dipropionic acid |
InChI |
InChI=1S/C68H74N8O11/c1-29-41(13-17-61(79)80)53-28-56-44(16-20-64(85)86)32(4)48(72-56)24-59-68(36(8)52(76-59)25-58-65(37(9)77)33(5)49(73-58)21-45(29)69-53)40(12)87-39(11)67-35(7)50-22-46-30(2)42(14-18-62(81)82)54(70-46)27-55-43(15-19-63(83)84)31(3)47(71-55)23-57-66(38(10)78)34(6)51(74-57)26-60(67)75-50/h21-28,37-40,71-73,75,77-78H,13-20H2,1-12H3,(H,79,80)(H,81,82)(H,83,84)(H,85,86)/b45-21-,46-22-,47-23-,48-24-,49-21-,50-22-,51-26-,52-25-,53-28-,54-27-,55-27-,56-28-,57-23-,58-25-,59-24-,60-26- |
InChI Key |
VAYJWFGRGMQINH-STKOUIOXSA-N |
SMILES |
O=C(O)CCC1=C2/C=C3C(CCC(O)=O)=C(C)C(/C=C(N/4)/C(C)=C(C(O)C)C4=C\C5=N/C(C(C(OC(C6=C7/C=C8C(C)=C(C(O)C)C(/C=C(N/9)/C(C)=C(CCC(O)=O)C9=C\C%10=N/C(C(C)=C%10CCC(O)=O)=C\C(N7)=C6C)=N/8)C)C)=C5C)=C\C(N2)=C1C)=N/3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CL184116; CL-184116; CL 184116; DHE; dihematoporphyrin ether; Porfimer. Brand name: Photofrin; Photofrin II. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Porfimer Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porfimer sodium, a complex mixture of porphyrin oligomers, is a first-generation photosensitizing agent employed in photodynamic therapy (PDT) for the treatment of various malignancies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the cellular and molecular events that lead to tumor destruction. The guide covers the pharmacokinetics of the drug, the photophysical and photochemical processes underlying its activity, the induction of apoptosis and necrosis through distinct signaling pathways, and its impact on the tumor vasculature. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this field.
Introduction
This compound, marketed as Photofrin®, is a photosensitizer used in photodynamic therapy (PDT), a treatment modality that combines a photosensitizing agent, light of a specific wavelength, and oxygen to induce targeted cell death.[1][2] It is approved for the treatment of various cancers, including esophageal and non-small cell lung cancer.[3][4] The therapeutic efficacy of this compound-PDT relies on its selective accumulation in tumor tissues and subsequent activation by 630 nm light, which initiates a cascade of cytotoxic events.[5][6] This guide delves into the intricate mechanisms that govern the action of this compound at the molecular and cellular levels.
Pharmacokinetics of this compound
The clinical application of this compound is critically dependent on its pharmacokinetic profile, which allows for a therapeutic window between drug administration and light application. Following intravenous injection, this compound binds to plasma proteins (approximately 90%) and is distributed throughout the body.[7] It exhibits a preferential accumulation and retention in tumor tissues compared to most normal tissues, a key factor in the selectivity of PDT.[2]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Dose | 2 mg/kg | [8] |
| Peak Serum Concentration (Cmax) | 15 ± 3 µg/mL | [8] |
| Time to Peak (Tmax) | ~1.54 hours (women), ~0.165 hours (men) | [8] |
| Elimination Half-life (t½) | 250 ± 285 hours (single dose) | [8] |
| 410 hours (first of two doses) | [8] | |
| 725 hours (second of two doses) | [8] | |
| Area Under the Curve (AUC) | AUC0–last: 2937 ± 627 µg·h/mL (first dose) | [8] |
| AUC0–last: 3937 ± 1034 µg·h/mL (second dose) | [8] | |
| Volume of Distribution (Vd) | 0.49 ± 0.28 L/kg | [8] |
| Total Serum Clearance | 0.051 ± 0.035 mL/min/kg | [8] |
| Protein Binding | ~90% | [7] |
The Photodynamic Effect: From Light Absorption to Reactive Oxygen Species Generation
The core mechanism of this compound's action is the generation of cytotoxic reactive oxygen species (ROS) upon light activation.[5] This process can be broken down into a series of photophysical and photochemical events.
-
Light Absorption and Excitation: this compound absorbs light at a wavelength of 630 nm. This absorption elevates the photosensitizer from its ground state to a short-lived excited singlet state.
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived excited triplet state.
-
Energy Transfer and ROS Production: The excited triplet state of this compound can react with molecular oxygen in the surrounding tissue via two main pathways:
-
Type II Reaction: This is the predominant pathway for this compound. The triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage a wide range of biomolecules.
-
Type I Reaction: The triplet photosensitizer can also react with substrates to produce radical ions, which then react with oxygen to form other ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
The generation of these ROS, particularly singlet oxygen, is the primary driver of the cellular damage observed in PDT.
Cellular Mechanisms of Action: Induction of Apoptosis and Necrosis
The ROS generated by this compound-PDT induce cell death primarily through two distinct but sometimes overlapping pathways: apoptosis and necrosis. The specific pathway activated depends on factors such as the subcellular localization of the photosensitizer, the light dose, and the cell type.
Apoptosis: Programmed Cell Death
This compound-PDT is a potent inducer of apoptosis. The process is orchestrated by a cascade of signaling events, primarily involving the mitochondria (the intrinsic pathway).
-
Mitochondrial Damage: this compound can localize in the mitochondria. Upon photoactivation, the generated ROS damage mitochondrial components, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[9]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is crucial. PDT can lead to the inactivation of anti-apoptotic proteins like Bcl-2, shifting the balance in favor of apoptosis.[9][10]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, most notably caspase-3.[11]
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
The extrinsic pathway, initiated by death receptors such as Fas, can also contribute to PDT-induced apoptosis, although the intrinsic pathway is generally considered the primary route for this compound.[12]
References
- 1. Colorimetric detection of apoptosis based on caspase-3 activity assay using unmodified gold nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Frontiers | Advancements in photodynamic therapy of esophageal cancer [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. abcam.com [abcam.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Photodynamic therapy with this compound versus thermal ablation therapy with Nd:YAG laser for palliation of esophageal cancer: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. photofrin.com [photofrin.com]
- 12. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Porfimer Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, commercially known as Photofrin®, is a first-generation photosensitizing agent employed in photodynamic therapy (PDT) for the treatment of various cancers. It is not a single chemical entity but rather a complex mixture of porphyrin oligomers.[1] This guide provides a comprehensive overview of its chemical structure, a detailed methodology for its synthesis, and an exploration of its mechanism of action.
Chemical Structure
This compound is a purified form of hematoporphyrin derivative (HPD).[2] Its complex structure consists of a mixture of porphyrin monomers, dimers, and oligomers, with oligomeric chains of up to eight porphyrin units linked by ether and ester bonds.[1] The monomeric components include hematoporphyrin (HP), hydroxyethylvinyldeuteroporphyrin (HVD), and protoporphyrin (PP). The therapeutically active fraction is believed to be the dihematoporphyrin ether and ester-linked oligomers. A representative structure of a dimeric component of this compound is depicted below.
Figure 1. Representative chemical structure of a dimeric component of this compound.
The complex composition of this compound is a result of its multi-step synthesis process. The relative abundance of the different components can influence the photosensitizing efficacy and pharmacokinetic properties of the drug.
Synthesis of this compound
The synthesis of this compound is a two-stage process that begins with the preparation of a hematoporphyrin derivative from hematoporphyrin, followed by a purification step.
Experimental Protocols
3.1.1. Stage 1: Acetylation and Hydrolysis of Hematoporphyrin
This stage involves the conversion of hematoporphyrin into a mixture of acetylated derivatives, followed by alkaline hydrolysis to induce oligomerization.
-
Materials:
-
Hematoporphyrin (HP)
-
Acetic Acid (glacial)
-
Sulfuric Acid (concentrated)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) (for pH adjustment)
-
Distilled water
-
-
Procedure:
-
Acetylation:
-
Prepare a 19:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid.
-
Dissolve hematoporphyrin in the acetic acid/sulfuric acid mixture.
-
Stir the reaction mixture at room temperature for approximately 60 minutes. This reaction yields a complex mixture containing hematoporphyrin diacetate, monoacetates, and their dehydration products.[3]
-
-
Hydrolysis and Oligomerization:
-
Prepare a 0.1 N solution of sodium hydroxide (NaOH) in distilled water.
-
Add the acetylated hematoporphyrin mixture to the 0.1 N NaOH solution. A typical ratio is 10 mg of the acetylated product per 500 µL of the alkali solution.[3]
-
Stir the mixture at room temperature for 16-24 hours.[4] This step hydrolyzes the acetate groups and promotes the formation of ether and ester linkages between porphyrin units, resulting in the formation of hematoporphyrin derivative (HPD).
-
-
Neutralization:
-
Adjust the pH of the resulting solution to approximately 7.2-7.9 using hydrochloric acid.
-
-
3.1.2. Stage 2: Purification by Diafiltration
Diafiltration is employed to remove low molecular weight impurities and to concentrate the therapeutically active oligomeric fraction.
-
Materials and Equipment:
-
Hematoporphyrin derivative (HPD) solution from Stage 1
-
Diafiltration system
-
Semi-permeable membrane with a suitable molecular weight cutoff (MWCO), typically in the range of 10-30 kDa, to retain the oligomeric species.[5]
-
Purified water or a suitable buffer solution
-
-
Procedure:
-
Transfer the HPD solution to the diafiltration reservoir.
-
Perform continuous or discontinuous diafiltration against purified water or a buffer solution. This process removes unreacted monomers, salts, and other low molecular weight impurities.
-
Continue the diafiltration process until the desired level of purity is achieved, which can be monitored by analyzing the permeate for the absence of porphyrins.
-
The final purified this compound solution is then typically lyophilized to produce a stable, sterile powder for injection.
-
Synthesis Workflow
Quantitative Data
The composition of this compound is complex. High-performance liquid chromatography (HPLC) and mass spectrometry are key analytical techniques for its characterization.
| Component Type | Species | Relative Ratio |
| Monomers | Hematoporphyrin (M-3) | 0.59 |
| O,O'-diacetylhematoporphyrin (M-6) | 0.94 | |
| 8(-3)-hydroxyethyl-3(-8)-vinyldeuteroporphyrin (M-2) | 0.21 | |
| O-acetylhematoporphyrin (M-5) | 1.00 | |
| Dimers | di-[8(-3)-hydroxyethyl-3(-8)-vinyldeuteroporphyrin] ether (D-1) | 0.51 |
| [Hematoporphyrin-8(-3)-hydroxyethyl-3(-8)-vinyldeutroporphyrin] ether (D-2) | 1.00 | |
| Dihematoporphyrin ether (D-3) | 0.50 | |
| Trimers | [(M-2)-(D-2) ether] (T-1) | 0.98 |
| [(D-2)-(M-3) ether] (T-2) | 1.00 | |
| [(D-3)-(M-3) ether] (T-3) | 0.44 | |
| Table 1: Relative Composition of a Typical this compound Preparation as Determined by LC-MS. [6] |
| Parameter | Value |
| HPLC Column | Reversed-phase C18 |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate) and organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | Fluorescence (Excitation: ~400 nm, Emission: ~620-630 nm) or UV-Vis (Soret band at ~400 nm) |
| Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis. |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound is based on its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light.
The mechanism unfolds as follows:
-
Administration and Selective Retention: this compound is administered intravenously and selectively accumulates in tumor tissues.
-
Photoactivation: The tumor is then irradiated with light of a specific wavelength (630 nm), which corresponds to one of the absorption peaks of the porphyrins.
-
Energy Transfer and ROS Generation: Upon light absorption, this compound is excited to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. The excited triplet-state photosensitizer then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).
-
Cellular and Vascular Damage: Singlet oxygen and other ROS cause direct damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis and necrosis of tumor cells. Furthermore, the PDT effect extends to the tumor vasculature, causing vascular damage and occlusion, which contributes to tumor destruction by cutting off its blood supply.[1]
-
Immune Response: The inflammatory response triggered by PDT can also stimulate an anti-tumor immune response.
Conclusion
This compound remains a clinically relevant photosensitizer due to its established efficacy in photodynamic therapy. Its complex, multicomponent nature arises from a well-defined synthesis process involving the acetylation and subsequent alkaline hydrolysis of hematoporphyrin. Understanding the intricacies of its chemical structure, synthesis, and mechanism of action is crucial for the continued development and optimization of photodynamic therapies for cancer treatment.
References
- 1. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hematoporphyrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5438071A - Stable this compound compositions and methods for their manufacture - Google Patents [patents.google.com]
- 5. nativems.gatech.edu [nativems.gatech.edu]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Uptake and Localization of Porfimer Sodium
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Introduction
Porfimer sodium, commercially known as Photofrin®, is a first-generation photosensitizing agent approved for use in photodynamic therapy (PDT).[1] It is not a single chemical entity but a complex mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units.[2] Administered intravenously, this compound exhibits preferential accumulation in malignant tissues compared to normal tissues.[1] This tumor selectivity is a cornerstone of its therapeutic efficacy. Following accumulation, the target tissue is irradiated with 630 nm laser light, activating the drug.[1] This activation initiates a photochemical reaction with molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage, vascular occlusion, and ultimately, tumor necrosis and apoptosis.[1] Understanding the mechanisms governing its cellular uptake and precise subcellular localization is critical for optimizing therapeutic protocols and developing next-generation photosensitizers.
Cellular Uptake Mechanisms
The selective retention of this compound in tumor cells is attributed primarily to its interaction with plasma lipoproteins and subsequent uptake via receptor-mediated endocytosis.
2.1 Role of Low-Density Lipoprotein (LDL) Receptors
Porphyrins exhibit a high affinity for lipoproteins, particularly low-density lipoprotein (LDL).[1] this compound binds to LDL in the bloodstream, and this complex serves as the primary vehicle for its delivery to cells. Many cancer cells exhibit an elevated expression of LDL receptors (LDLR) to meet their high metabolic demands for cholesterol.[1][3] This upregulation of LDLR on malignant cells leads to an enhanced uptake of the this compound-LDL complex compared to healthy cells, which is a key factor in the drug's tumor selectivity.[1] Studies have demonstrated that the cellular accumulation of similar photosensitizers is significantly diminished in cells lacking functional LDL receptors, confirming the critical role of this pathway.[4] The process involves the binding of the drug-lipoprotein complex to the LDLR, followed by internalization through clathrin-coated pits.[5][6]
Subcellular Localization
Once internalized, this compound is trafficked within the cell and accumulates in specific organelles. The primary sites of localization are crucial as they represent the initial targets of photodamage upon light activation.
-
Mitochondria: A significant body of evidence indicates that this compound localizes to mitochondria.[1] The inner mitochondrial membrane is suggested to be a key binding site. This localization is critical, as mitochondria are central to cellular metabolism and apoptosis. Photodamage to mitochondrial components, such as respiratory chain enzymes and anti-apoptotic proteins like Bcl-2, can rapidly dissipate the mitochondrial membrane potential, leading to the release of cytochrome c and the initiation of the apoptotic cascade.[1][7]
-
Lysosomes: Following endocytosis, a portion of this compound is trafficked to lysosomes.[3] Lysosomes are acidic organelles containing various hydrolytic enzymes. Photo-induced damage to lysosomal membranes can cause the release of these enzymes into the cytosol, leading to cellular degradation and death.[7][8] Some studies suggest that photosensitizers targeted to lysosomes can be more efficient in cell killing than those targeted solely to mitochondria.[8]
The distribution between these and other membranous sites like the endoplasmic reticulum can vary depending on the cell type and incubation time. This differential localization pattern influences the dominant cell death pathway (apoptosis vs. necrosis) triggered by PDT.
Quantitative Data on Uptake and Localization
Quantitative analysis of this compound uptake is typically performed using fluorescence-based methods. While precise kinetic parameters for cellular uptake (e.g., K_m, V_max) are not extensively reported, studies provide valuable pharmacokinetic data and relative uptake measurements.
| Parameter | Value / Observation | Cell Line / Model | Method | Reference |
| Cellular Uptake Kinetics | Time-dependent accumulation observed over 24 hours. | A549 (lung) & CT26 (colon) carcinoma cells | Fluorescence intensity in cell extracts | [2] |
| Relative Cellular Uptake | Lower uptake observed in cells with lower LDL receptor expression. | MKN45 and MKN74 gastric cancer cells | Flow Cytometry | [3] |
| Peak Serum Concentration | 15 ± 3 μg/mL | Cancer patients (2 mg/kg dose) | Spectrofluorometry | [9] |
| Elimination Half-Life | ~250 - 410 hours (first administration) | Cancer patients | Spectrofluorometry | [9] |
| Serum Protein Binding | ~90% | Human serum (in vitro) | Not Specified | [9] |
| Tumor vs. Normal Tissue | Preferential retention in tumor tissue. Cleared from most normal tissues in 40-72 hours. | In vivo models and patients | Fluorescence Photometry | [10] |
Note: The data presented are often relative or based on pharmacokinetic studies rather than direct cellular uptake kinetic measurements. Direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Standardized protocols are essential for the reproducible study of photosensitizer uptake and localization.
5.1 Protocol: Subcellular Localization via Fluorescence Microscopy
This method allows for the direct visualization of this compound's distribution within different cellular compartments.
-
Cell Culture: Plate cells (e.g., A549, HeLa) onto glass-bottom confocal dishes or coverslips. Allow cells to adhere and grow to 60-70% confluency.
-
Organelle Staining (Optional but Recommended): To identify specific organelles, incubate cells with organelle-specific fluorescent probes. For example:
-
Mitochondria: Incubate with MitoTracker™ Green (e.g., 100-200 nM) for 30 minutes.
-
Lysosomes: Incubate with LysoTracker™ Green (e.g., 50-75 nM) for 30-60 minutes.
-
Wash cells gently with pre-warmed phosphate-buffered saline (PBS) twice.
-
-
This compound Incubation: Add culture medium containing this compound at the desired final concentration (e.g., 10-20 µg/mL). Incubate for a specified period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.
-
Washing: Remove the this compound-containing medium. Wash the cells three times with pre-warmed PBS to remove extracellular drug.
-
Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Note: Fixation may alter fluorescence properties.
-
Nuclei Staining: Incubate cells with a nuclear counterstain like DAPI (e.g., 300 nM) for 5-10 minutes. Wash twice with PBS.
-
Imaging: Mount the coverslip or place the dish on the stage of a confocal laser scanning microscope.
-
Excite this compound using a laser line near its absorption peak (e.g., 405 nm for Soret band or ~630 nm for Q band, though 405 nm is common for imaging). Detect its red fluorescence (emission > 630 nm).
-
Sequentially image the organelle-specific probes and DAPI using their respective excitation/emission settings.
-
-
Analysis: Merge the individual fluorescence channels to determine the degree of colocalization between the red fluorescence of this compound and the signals from the specific organelle trackers.
References
- 1. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-density lipoprotein receptor expression is involved in the beneficial effect of photodynamic therapy using talaporfin sodium on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for low-density lipoprotein receptor-mediated uptake of benzoporphyrin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. mdpi.com [mdpi.com]
- 7. Structural Factors and Mechanisms Underlying the Improved Photodynamic Cell Killing with Silicon Phthalocyanine Photosensitizers Directed to Lysosomes Versus Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal Signaling Enhances Mitochondria-Mediated Photodynamic Therapy in A431 Cancer Cells: Role of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of this compound fluorescence for measuring tissue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Porfimer Sodium: A Technical Guide to its Role in the Generation of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porfimer sodium, a first-generation photosensitizer, remains a cornerstone in photodynamic therapy (PDT). Its clinical efficacy is intrinsically linked to its ability to generate cytotoxic reactive oxygen species (ROS) upon photoactivation. This technical guide provides an in-depth exploration of the mechanisms by which this compound orchestrates the production of ROS, the subsequent cellular signaling cascades, and the methodologies employed to quantify and study these highly reactive molecules. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a comprehensive resource for professionals in the field.
Introduction
This compound, commercially known as Photofrin®, is a complex mixture of porphyrin oligomers.[1] Its utility in oncology stems from its preferential accumulation in tumor tissues and its capacity to induce cellular necrosis and apoptosis upon activation by light of a specific wavelength (630 nm).[2][3] The central mechanism of action is the generation of ROS, which are the primary effectors of cellular damage.[1][2] This guide delves into the core of this compound's function: the photophysical and photochemical processes that culminate in ROS production and the subsequent biological sequelae.
The Photodynamic Mechanism of this compound
The generation of ROS by this compound is a light-dependent process initiated by the absorption of photons. This process can be broadly categorized into Type I and Type II photochemical reactions.
Upon absorbing light at 630 nm, the ground-state this compound molecule is elevated to an excited singlet state (¹PS).[4] It then undergoes intersystem crossing to a longer-lived excited triplet state (³PS).[4] This triplet state is the key initiator of both Type I and Type II reactions.
-
Type II Reaction: This is the predominant pathway for this compound. The excited triplet photosensitizer directly transfers its energy to molecular oxygen (³O₂), which is in its ground triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that is considered the primary cytotoxic species in this compound-PDT.[1][2][4]
-
Type I Reaction: In this pathway, the excited triplet photosensitizer interacts with a substrate molecule through electron or hydrogen atom transfer, leading to the formation of radical ions. These can then react with molecular oxygen to produce other ROS, such as superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).[5]
The interplay between Type I and Type II reactions is dependent on the local microenvironment, including oxygen concentration and the availability of oxidizable substrates.
Quantitative Analysis of ROS Generation
The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
| Photosensitizer | Parameter | Value | Measurement Condition | Reference |
| This compound | Singlet Oxygen Quantum Yield (ΦΔ) | 0.89 | PBS/TX100 solution | Not explicitly cited |
Table 1: Quantitative data on singlet oxygen generation by this compound.
The generation of ROS is also dependent on the concentration of this compound and the light dose administered. Higher concentrations of the photosensitizer and increased light fluence generally lead to a greater production of ROS, although this relationship can be complex due to factors like photobleaching and oxygen depletion.[6][7] Studies have shown a dose-dependent effect on cell viability, with higher doses of this compound and light leading to increased cell death.[8]
Experimental Protocols for ROS Detection
The detection and quantification of transient and highly reactive ROS require sensitive and specific methodologies. The following are detailed protocols for two commonly used techniques.
Detection of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This assay is widely used to measure overall intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Light source with a 630 nm wavelength
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plate for microplate reader analysis) and allow them to adhere overnight.
-
This compound Incubation: Remove the culture medium and incubate the cells with a desired concentration of this compound in a serum-free medium for a specified duration (e.g., 16-24 hours).
-
Washing: Gently wash the cells twice with warm PBS or HBSS to remove any extracellular this compound.
-
DCFDA Loading: Prepare a working solution of DCFDA (e.g., 10-50 µM in PBS or HBSS). Remove the wash buffer and add the DCFDA working solution to the cells.
-
Incubation: Incubate the cells with DCFDA for 30-45 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS or HBSS to remove the unloaded DCFDA probe.
-
Photoactivation: Add fresh PBS or HBSS to the cells and immediately expose them to a 630 nm light source at a specific fluence rate and total light dose. Include a dark control (no light exposure).
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells under a fluorescence microscope. For flow cytometry, detach the cells and analyze them promptly.
-
Data Analysis: Quantify the increase in fluorescence in the light-treated cells compared to the dark control. The fluorescence intensity is proportional to the amount of ROS generated. Results are often expressed as a fold-change over the control.
Detection of Superoxide and Hydroxyl Radicals using Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR, also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the direct detection of paramagnetic species, including free radicals. Due to the short-lived nature of most ROS, spin trapping agents are used to form more stable radical adducts that can be detected by EPR.
Materials:
-
Cell suspension or tissue homogenate treated with this compound and light
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide (DMPO) for superoxide and hydroxyl radicals)
-
EPR spectrometer
-
Light source with a 630 nm wavelength
Protocol:
-
Sample Preparation: Prepare a suspension of cells that have been incubated with this compound.
-
Spin Trap Addition: Add the spin trapping agent (e.g., DMPO, final concentration 50-100 mM) to the cell suspension immediately before light exposure.
-
Photoactivation: Transfer the sample to a suitable EPR sample tube (e.g., quartz flat cell) and irradiate it with the 630 nm light source directly within the EPR spectrometer's cavity or immediately before measurement.
-
EPR Spectrum Acquisition: Record the EPR spectrum. The characteristic hyperfine splitting pattern of the resulting spin adduct allows for the identification of the trapped radical (e.g., DMPO-OOH for superoxide, DMPO-OH for hydroxyl radical).
-
Data Analysis: The intensity of the EPR signal is proportional to the concentration of the trapped radical. Quantification can be performed by comparing the signal intensity to that of a standard with a known concentration of a stable radical (e.g., TEMPO).
Signaling Pathways Activated by this compound-Induced ROS
The ROS generated by this compound-PDT inflict damage on various cellular components, including lipids, proteins, and nucleic acids. This oxidative stress triggers a cascade of signaling events that ultimately determine the cell's fate: apoptosis or necrosis. The choice between these cell death modalities is often dependent on the dose of this compound and the light fluence, with lower doses tending to induce apoptosis and higher doses leading to necrosis.[9][10]
Apoptosis Induction
This compound-PDT primarily induces apoptosis through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Damage: ROS directly damage the mitochondrial membranes, leading to mitochondrial outer membrane permeabilization (MOMP).[11]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of MOMP.[2][12] PDT can lead to the photodamage and inactivation of anti-apoptotic Bcl-2, shifting the balance in favor of apoptosis.[13]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[11]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[10]
A key finding is the dose-dependent effect of this compound-PDT on caspase-3 activation. Low to moderate doses lead to an increase in caspase-3 activity, promoting apoptosis. However, at high doses, caspase-3 activation is inhibited, and the cell is shunted towards a necrotic cell death pathway.[14]
Necrosis Induction
At higher doses of this compound-PDT, the overwhelming oxidative stress leads to rapid and extensive cellular damage, resulting in necrosis.
-
Membrane Damage: Severe oxidative damage to the plasma and organellar membranes leads to a loss of membrane integrity.
-
ATP Depletion: Extensive mitochondrial damage can lead to a rapid depletion of intracellular ATP, which is required for the energy-dependent process of apoptosis.
-
Cellular Swelling and Lysis: The loss of ion homeostasis and membrane integrity results in cellular swelling and eventual lysis, releasing cellular contents into the surrounding tissue and triggering an inflammatory response.[9]
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and signaling pathways described.
Caption: Experimental workflow for detecting ROS generation.
Caption: Signaling pathways in this compound PDT.
Conclusion
This compound's efficacy in photodynamic therapy is a direct consequence of its ability to generate a robust ROS response upon photoactivation. Understanding the intricate details of this process, from the fundamental photochemical reactions to the complex signaling networks that govern cell fate, is paramount for optimizing existing therapeutic protocols and for the rational design of next-generation photosensitizers. This guide provides a foundational framework for researchers and drug development professionals, offering both theoretical insights and practical methodologies to further explore and harness the power of this compound-mediated ROS generation in the fight against cancer.
References
- 1. Enhanced apoptotic response to photodynamic therapy after bcl-2 transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactive oxygen species explicit dosimetry to predict local tumor growth for Photofrin-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Fractionated Photofrin-mediated Photodynamic Therapy Using Different Light Fluences with Reactive Oxygen Species Explicit Dosimetry (ROSED) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photofrin--factor of photodynamic therapy induces apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of mitochondrial membrane permeabilization during apoptosis under photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation [mdpi.com]
- 13. Apoptosis and associated phenomena as a determinants of the efficacy of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Porfimer Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, commercially known as Photofrin®, is a first-generation photosensitizer widely utilized in photodynamic therapy (PDT) for the treatment of various malignancies, including esophageal, lung, and bladder cancers.[1][2] It is a complex mixture of oligomers, formed by ether and ester linkages of up to eight porphyrin units, derived from hematoporphyrin.[1][2] The therapeutic efficacy of this compound is contingent upon its selective accumulation in tumor tissues and subsequent activation by light of a specific wavelength, typically 630 nm, in the presence of oxygen.[3][4] This activation initiates a cascade of photochemical reactions, primarily generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which induce tumor cell death through apoptosis and necrosis, as well as vascular damage within the tumor microenvironment.[3][5]
This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, details established experimental protocols for their characterization, and elucidates the key signaling pathways involved in its mechanism of action.
Spectroscopic Properties of this compound
The photophysical and photochemical characteristics of this compound are fundamental to its function as a photosensitizer. These properties, including its absorption and emission spectra, as well as the efficiency of generating excited states and singlet oxygen, are summarized below.
Absorption and Emission Spectra
This compound exhibits a characteristic absorption spectrum for a porphyrin-based compound, with a strong absorption band in the near-ultraviolet region, known as the Soret band, and weaker absorption bands in the visible region, referred to as Q bands. The most clinically relevant absorption peak is the longest-wavelength Q band at approximately 630 nm, as light at this wavelength has a greater tissue penetration depth.[1] Upon excitation, this compound can relax to its ground state via the emission of fluorescence, a property that is also utilized for the detection of neoplastic tissues.[6] The fluorescence emission maximum is observed at approximately 690 nm when excited at 630 nm.[6]
Quantitative Spectroscopic Data
The following table summarizes the available quantitative spectroscopic data for this compound. It is important to note that as a complex mixture, some of these parameters may be subject to variation depending on the specific preparation and experimental conditions.
| Spectroscopic Parameter | Value | Solvent/Conditions |
| Molar Extinction Coefficient (ε) | ||
| at ~630 nm | ~3,000 M⁻¹cm⁻¹ | Not specified |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.02 | In tissue |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.89 | PBS/TX100 (Rose Bengal as reference) |
| Triplet State Lifetime (τT) | 9 ms | Adsorbed on filter paper |
| Singlet Excited State Lifetime (τS) | Data not available | |
| Phosphorescence Quantum Yield (Φp) | Data not available | |
| Phosphorescence Lifetime (τp) | Data not available |
Note: The molar extinction coefficient at the Soret band, while significant, is not consistently reported with a precise value in the literature for the standardized mixture.
Mechanism of Action and Signaling Pathways
The antitumor effects of this compound-mediated PDT are multifactorial, involving direct cytotoxicity to cancer cells, damage to the tumor vasculature, and the induction of an inflammatory and immune response.[2] The primary mechanism is the generation of ROS upon photoactivation.
Photophysical and Photochemical Processes
Upon absorption of a photon of light, this compound is elevated from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, it can either decay back to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived excited triplet state (T₁). The triplet state is the key intermediate in the photodynamic process. In the presence of molecular oxygen (³O₂), the excited triplet this compound can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a type II photochemical reaction. Alternatively, it can engage in electron transfer reactions with biological substrates, forming superoxide and hydroxyl radicals (a type I reaction).[3] Singlet oxygen is considered the major cytotoxic species responsible for the therapeutic effect.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. photofrin.com [photofrin.com]
- 5. Photofrin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Evaluation of this compound fluorescence for measuring tissue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
Early-Stage Research Applications of Porfimer Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, a purified hematoporphyrin derivative marketed as Photofrin®, is a first-generation photosensitizing agent employed in photodynamic therapy (PDT).[1][2] This technical guide delves into the core principles of this compound's application in early-stage research, providing an in-depth overview of its mechanism of action, experimental protocols, and the cellular signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's utility in preclinical cancer research.
Mechanism of Action
The therapeutic effect of this compound-mediated PDT is contingent on the interplay of the photosensitizer, light, and molecular oxygen.[3] The process begins with the intravenous administration of this compound, which preferentially accumulates in rapidly proliferating tissues, such as tumors.[1][2] This selectivity is attributed to several factors, including a high affinity for low-density lipoprotein (LDL) and an elevated expression of LDL receptors on cancer cells.[1] Following a drug-light interval, typically 40-50 hours, the tumor is irradiated with light at a wavelength of 630 nm.[3] This specific wavelength corresponds to one of the absorption peaks of this compound, leading to its excitation from a ground singlet state to a short-lived excited singlet state, which then transitions to a more stable, longer-lived triplet state.[4]
In the triplet state, the activated this compound can participate in two types of photochemical reactions. The predominant pathway is a Type II reaction, where energy is transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1] A Type I reaction can also occur, involving electron transfer to form superoxide and hydroxyl radicals. These reactive oxygen species (ROS) are the primary cytotoxic agents responsible for the therapeutic effect of PDT.[1][2] The ROS produced induce cellular damage through the oxidation of lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis and necrosis.[1] Furthermore, PDT with this compound can induce vascular damage within the tumor, leading to thrombosis and hemorrhage, which contributes to tumor infarction by depriving it of oxygen and nutrients.[5] An inflammatory and immune response is also elicited, further contributing to tumor destruction.[5]
Quantitative Data from Preclinical Studies
The efficacy of this compound-mediated PDT has been evaluated in numerous preclinical studies across various cancer models. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Cytotoxicity of this compound-PDT
| Cell Line | Cancer Type | This compound Concentration | Light Dose (630 nm) | Outcome | Reference |
| SKOV-3 | Ovarian Cancer | Not specified | 0.5 J/cm² | Stimulation of EGFR tyrosine phosphorylation | [6] |
| 4T1 | Breast Cancer | 10 µg/mL | 4.29 J/cm² | 32.04% decrease in cell migration | [7] |
Table 2: In Vivo Efficacy of this compound-PDT in Animal Models
| Animal Model | Cancer Type | This compound Dose (i.v.) | Light Dose (630 nm) | Drug-Light Interval | Key Findings | Reference |
| SCID Mice | Non-Small Cell Lung Cancer Xenografts | Not Specified | Not Specified | 24, 48, or 72 hours | Effective treatment for tumors ≤5 mm in depth. | [7] |
| Nude Mice | Human Sarcoma Xenograft (A673) | 10 mg/kg | 50, 100, 150, or 300 J/cm² | 24 hours | Dose-dependent tumor regrowth delay; 66% of mice at 150 J/cm² had no recurrence at 60 days. | [8] |
| Balb/c Mice | EMT-6 and Meth-A Tumors | 10 mg/kg | 110 J/cm² (EMT-6) or 150 J/cm² (Meth-A) | 24 hours | Part of a study on immune response to PDT. | [9] |
| Nude Mice | 4T1 Breast Cancer Xenograft | 10 mg/kg | 100 J/cm² | 24 hours | 38.76% tumor volume inhibition ratio on day 17. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide generalized protocols for in vitro and in vivo experiments with this compound PDT.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the in vitro efficacy of this compound PDT.
1. Cell Culture and Plating:
-
Culture the cancer cell line of interest in the appropriate complete culture medium.
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the experiment.[11]
-
Incubate the cells for 24 hours to allow for attachment.[11]
2. Photosensitizer Incubation:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired concentrations in serum-free culture medium.
-
Remove the culture medium from the wells and wash the cells with phosphate-buffered saline (PBS).
-
Add the this compound solutions at various concentrations to the wells. Include control wells with medium only and wells for a "dark toxicity" control (this compound but no light exposure).[11]
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) at 37°C, protected from light.[11]
3. Light Irradiation:
-
After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS.[11]
-
Add fresh complete culture medium to each well.[11]
-
Expose the designated wells to a 630 nm light source (e.g., LED array or laser) at a specific light dose (e.g., J/cm²). Keep the "dark toxicity" and control plates covered to prevent light exposure.[11]
4. Post-Irradiation Incubation and Assessment:
-
Return the plates to the incubator and incubate for a further 24-48 hours.[11]
-
Assess cell viability using a standard method such as the MTT assay.[11]
-
Other endpoints such as apoptosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) or cellular migration can also be evaluated.[7]
In Vivo Photodynamic Therapy Protocol (Mouse Xenograft Model)
This protocol provides a general guideline for conducting in vivo this compound PDT studies in a subcutaneous mouse xenograft model.
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.[9]
-
Subcutaneously inject a suspension of the desired human cancer cell line into the flank of each mouse.[9]
-
Allow the tumors to grow to a palpable and measurable size (e.g., 5-10 mm in diameter).[8][9]
2. Photosensitizer Administration:
-
Prepare a sterile solution of this compound for intravenous injection.
-
Administer the this compound solution to the tumor-bearing mice via tail vein injection at a specified dose (e.g., 5-10 mg/kg).[8][9]
3. Light Delivery:
-
After the designated drug-light interval (typically 24 hours for this compound), anesthetize the mice.[8][9]
-
Irradiate the tumor area with a 630 nm laser coupled to a fiber optic diffuser to deliver a specific light dose (e.g., 50-300 J/cm²).[8] A power meter should be used to ensure accurate light dosimetry.[9]
4. Post-Treatment Monitoring and Analysis:
-
Monitor the tumor volume and body weight of the mice regularly for several weeks.[7]
-
Observe for any signs of toxicity.
-
At the end of the study, tumors can be excised for histological analysis to assess necrosis and apoptosis.[8]
Signaling Pathways and Visualizations
This compound-mediated PDT induces a complex cellular response involving the activation of multiple signaling pathways. Understanding these pathways is critical for optimizing therapeutic strategies and identifying potential combination therapies.
Experimental Workflow for In Vitro PDT
The following diagram illustrates a typical workflow for an in vitro photodynamic therapy experiment.
Caption: Workflow for in vitro this compound PDT experiments.
Signaling Pathways Activated by this compound-PDT
PDT-induced ROS act as signaling molecules that can trigger various downstream pathways, influencing cell fate. Two prominent pathways activated by this compound PDT are the EGFR/STAT3 and NF-κB signaling cascades.
EGFR/STAT3 Signaling Pathway
This compound-mediated PDT has been shown to stimulate the tyrosine phosphorylation and nuclear translocation of the Epidermal Growth Factor Receptor (EGFR).[6] This activation of EGFR can, in turn, lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][12] The activation of the EGFR/STAT3 pathway is often associated with cell survival, and its inhibition has been shown to enhance PDT-induced cytotoxicity.[6]
Caption: EGFR/STAT3 signaling pathway activated by this compound-PDT.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of the cellular response to stress, including the oxidative stress induced by PDT. ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB.[13] This phosphorylation leads to the ubiquitination and proteasomal degradation of IκB, releasing NF-κB to translocate to the nucleus and initiate the transcription of genes involved in inflammation, cell survival, and proliferation.[13]
Caption: NF-κB signaling pathway activated by this compound-PDT.
Conclusion
This compound remains a valuable tool in the preclinical investigation of photodynamic therapy. Its well-characterized mechanism of action and proven efficacy in various cancer models provide a solid foundation for further research. This technical guide has provided a comprehensive overview of the core principles of this compound's early-stage research applications, including quantitative data, experimental protocols, and the key signaling pathways involved. By understanding these fundamental aspects, researchers can better design and interpret experiments aimed at optimizing PDT and exploring novel therapeutic combinations for the treatment of cancer.
References
- 1. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Porfimer Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, commercially known as Photofrin®, is a photosensitizing agent utilized in photodynamic therapy (PDT) for the treatment of various cancers.[1][2] Its cytotoxic effects are primarily mediated through the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength (typically 630 nm), leading to cellular damage and induction of cell death pathways.[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
The cytotoxic mechanism of this compound in PDT is a multi-stage process. Following intravenous administration, this compound selectively accumulates in tumor cells.[3] Subsequent illumination of the target tissue with 630 nm light excites the drug, leading to the production of highly reactive singlet oxygen and other ROS.[3] These ROS cause oxidative damage to cellular components, including membranes, mitochondria, and proteins, ultimately triggering cell death through apoptosis and necrosis.[4][5]
Quantitative Cytotoxicity Data
Table 1: Summary of In Vitro this compound PDT Parameters and Cytotoxicity
| Cell Line | This compound Concentration | Incubation Time (hours) | Light Dose (J/cm²) | Cytotoxicity Endpoint | Reference |
| 4T1 (Murine Breast Cancer) | Not specified | Not specified | 50 - 150 | Cell Viability (MTT, Colony Formation) | [4] |
| U-118MG (Human Glioblastoma) | 0 - 2 µg/mL | 24 | Variable | Cell Viability (CCK-8) | [6] |
| A375 (Human Melanoma) | 0 - 2 µg/mL | 24 | Variable | Cell Viability (CCK-8) | [6] |
| Human Colorectal Cancer Cells | >1 µM | 24 | White Light | Apoptosis and Necrosis | [7] |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
Accurate assessment of this compound's in vitro cytotoxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
This compound Incubation: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24 hours). Include untreated control wells.
-
Photodynamic Therapy (PDT): Following incubation, expose the cells to a specific light dose (e.g., using a 630 nm laser). Keep a set of plates in the dark as a control for dark toxicity.
-
MTT Addition: After light exposure, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis and Necrosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound and PDT as described above.
-
Cell Harvesting: After the desired post-treatment incubation period, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
Caspase activation is a hallmark of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases, such as caspase-3.
Protocol (Colorimetric Caspase-3 Assay):
-
Cell Lysis: Following treatment, lyse the cells using a specific lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase activity to the protein concentration.
Signaling Pathways in this compound-Induced Cytotoxicity
This compound-mediated PDT primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The generation of ROS leads to mitochondrial damage, which is a critical event in the initiation of apoptosis.
Caption: Intrinsic apoptosis pathway activated by this compound PDT.
The process begins with ROS-induced mitochondrial damage, which alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9] An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm.[10][11] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes of apoptosis.[8]
Caption: General experimental workflow for in vitro cytotoxicity studies.
Conclusion
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, a key photosensitizer in photodynamic therapy. By understanding the quantitative aspects of its cytotoxic effects, adhering to detailed experimental protocols, and elucidating the underlying signaling pathways, researchers and drug development professionals can better design and interpret in vitro studies, ultimately contributing to the advancement of PDT as a cancer treatment modality. Further research is warranted to establish a more comprehensive and directly comparable dataset of IC50 values across a wider range of cancer cell lines and standardized PDT conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic proteins in the temporal cortex in schizophrenia: high Bax/Bcl-2 ratio without caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of Porfimer Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Porfimer Sodium, a photosensitizing agent used in photodynamic therapy (PDT). This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents quantitative data in structured tables, outlines experimental protocols for its analysis, and visualizes key pathways and workflows.
Introduction to this compound
This compound, commercially known as Photofrin®, is a complex mixture of oligomers derived from hematoporphyrin.[1][2] It is administered intravenously and acts as a photosensitizer in PDT for the treatment of various cancers, including esophageal and non-small cell lung cancer.[2] The therapeutic effect of this compound is dependent on its accumulation in tumor tissue and subsequent activation by light of a specific wavelength (630 nm), leading to the generation of cytotoxic reactive oxygen species (ROS).[1][2]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by a biphasic elimination from the plasma, with a relatively short distribution phase followed by a very long terminal elimination phase.[3]
Absorption and Distribution
Being administered intravenously, this compound bypasses absorption processes and is immediately available in the systemic circulation.[2] It is extensively bound to plasma proteins, with approximately 90% being protein-bound in human serum.[3] This high degree of protein binding influences its distribution, which is primarily confined to the vascular compartment. The volume of distribution at steady-state (Vss) has been reported to be approximately 0.49 L/kg in cancer patients.[3] this compound preferentially accumulates in tumors, skin, and organs of the reticuloendothelial system, such as the liver and spleen.[3]
Metabolism and Excretion
The metabolic pathways of this compound have not been fully elucidated. It is believed to be taken up by the reticuloendothelial system and is not extensively metabolized. Excretion is thought to be primarily through the fecal route. Due to its long elimination half-life, the drug can be detected in the body for an extended period.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Single-Dose Pharmacokinetics of this compound (2 mg/kg IV) in Healthy Volunteers
| Parameter | Mean ± SD | Reference |
| Cmax (µg/mL) | 40 ± 11.6 | [3] |
| AUC0-∞ (µg·h/mL) | 2400 ± 552 | [3] |
| t1/2β (hours) | 415 ± 104 | [3] |
| CL (mL/min/kg) | Not Reported | |
| Vd (L/kg) | Not Reported |
Table 2: Single-Dose Pharmacokinetics of this compound (2 mg/kg IV) in Cancer Patients
| Parameter | Mean ± SD | Reference |
| Cmax (µg/mL) | 15 ± 3 | [3] |
| AUC0-∞ (µg·h/mL) | Not Reported | |
| t1/2 (hours) | 250 ± 285 | [3] |
| CL (mL/min/kg) | 0.051 ± 0.035 | [3] |
| Vss (L/kg) | 0.49 ± 0.28 | [3] |
Table 3: Multiple-Dose Pharmacokinetics of this compound (2 mg/kg IV, 30-45 days apart) in Cancer Patients
| Parameter | First Dose (Mean) | Second Dose (Mean) | Reference |
| AUC0-last (µg·h/mL) | 2937 | 3937 | [3] |
| t1/2γ (hours) | 310 | Not Reported | [3] |
| Apparent t1/2 (hours) | 410 | 725 | [3] |
Experimental Protocols
This section details the methodologies for conducting pharmacokinetic studies and bioanalysis of this compound.
In Vivo Pharmacokinetic Study Design
A typical clinical pharmacokinetic study of this compound involves the following steps:
-
Subject Enrollment: Recruit healthy volunteers or patients with the target cancer type. Obtain informed consent and perform baseline medical assessments.
-
Drug Administration: Administer this compound as a single intravenous injection, typically at a dose of 2 mg/kg, over 3-5 minutes.[3]
-
Blood Sampling: Collect venous blood samples into heparinized tubes at predetermined time points. A typical sampling schedule might be: pre-dose, and at 5 minutes, 1, 12, 24, 48, and 72 hours, and 5, 8, 15, 22, and 29 days post-dose.[3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples frozen at -20°C or lower until analysis. Protect samples from light.[3]
Bioanalytical Methods
This method is based on the inherent fluorescence of porphyrins.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Instrumentation:
-
Fluorescence Spectrophotometer
-
-
Measurement:
-
Set the excitation wavelength to approximately 405 nm and the emission wavelength to approximately 630 nm.
-
Measure the fluorescence intensity of the prepared sample.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound in drug-free plasma, processed in the same manner as the study samples.
-
Determine the concentration of this compound in the study samples by interpolating their fluorescence intensity on the calibration curve.
-
This method provides greater specificity for quantifying this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 1 M ammonium acetate with 9% acetonitrile (pH 5.16) and methanol with 9% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation at approximately 400 nm and emission at approximately 630 nm.
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound with the internal standard in drug-free plasma.
-
Calculate the peak area ratio of this compound to the internal standard for both standards and samples.
-
Determine the concentration of this compound in the study samples from the calibration curve.
-
Visualizations
Signaling Pathway of this compound-Mediated Photodynamic Therapy
Experimental Workflow for a this compound Pharmacokinetic Study
References
Methodological & Application
Application Notes and Protocols for Porfimer Sodium Photodynamic Therapy In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro application of Porfimer Sodium (Photofrin®) for photodynamic therapy (PDT). The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, cellular uptake, and the underlying signaling mechanisms of this compound-mediated PDT in cancer cell lines.
Introduction
This compound is a photosensitizing agent used in photodynamic therapy for the treatment of various cancers.[1] It is a complex mixture of oligomers derived from hematoporphyrin.[2][3] When administered, this compound preferentially accumulates in tumor cells.[4][5] Subsequent activation by light of a specific wavelength (typically 630 nm) in the presence of oxygen generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3][5] This leads to cellular damage and induction of cell death through apoptosis and necrosis, making it an effective anti-cancer agent.[6] These protocols are designed to facilitate in vitro studies to evaluate the efficacy and mechanisms of this compound PDT.
Data Presentation: Quantitative Analysis of this compound PDT Efficacy
The following tables summarize typical quantitative data obtained from in vitro studies of this compound PDT across different cancer cell lines. These values can serve as a reference for experimental design.
Table 1: Cytotoxicity of this compound PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Light Dose (J/cm²) | Incubation Time (hours) | % Cell Viability Reduction |
| Pancreatic Cancer Cells (various) | Pancreatic Cancer | 10 | 3 | Not Specified | 70 - 94% |
| Pancreatic Cancer Cells (various) | Pancreatic Cancer | 10 | 6 | Not Specified | 80 - 96%[2] |
| SHEE | Esophageal Squamous Cancer | 10 | 0.625 | 2.5 | Not Specified |
| SHEEC | Esophageal Squamous Cancer | 10 | 0.625 | 2.5 | Significant Apoptosis[7] |
| A549 | Lung Adenocarcinoma | 15 | 6 | 4 | Significant Cytotoxicity |
| A549 | Lung Adenocarcinoma | 30 | 6 | 4 | Significant Cytotoxicity[8] |
| MCF-7 | Breast Cancer | 15 | 6 | 4 | Significant Cytotoxicity |
| MCF-7 | Breast Cancer | 30 | 6 | 4 | Significant Cytotoxicity[8] |
Table 2: Apoptosis Induction by this compound PDT
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Light Dose (J/cm²) | Time Post-PDT (hours) | Apoptosis Detection Method | Key Findings |
| SHEEC | Esophageal Squamous Cancer | 10 | 0.625 | 2.5 | Annexin V/PI Staining | Significant increase in early and late apoptosis.[7] |
| Pancreatic Cancer Cells (various) | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | Western Blot | Cleavage of Caspase-3, -8, -9, and PARP.[2] |
| RIF 1 (sensitized) | Fibrosarcoma | Not Specified | Not Specified | Not Specified | TUNEL, DNA Laddering | Sensitization with Bcl-2 antisense leads to apoptosis.[9] |
| A431 | Epidermoid Carcinoma | Not Specified | Not Specified | Not Specified | Western Blot | Overexpression of Bcl-2 enhances apoptosis and Bax up-regulation.[9] |
Experimental Protocols
Cell Culture and Seeding
-
Culture your chosen cancer cell line (e.g., A549, MCF-7, PANC-1) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates or T25 flasks for apoptosis and protein analysis) and allow them to adhere and reach 70-80% confluency.
This compound Incubation and Photodynamic Therapy
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 10-30 µg/mL).
-
Remove the complete growth medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells and incubate for a specific duration (e.g., 4-6 hours) in the dark at 37°C.
-
After incubation, remove the this compound-containing medium and wash the cells twice with sterile PBS.
-
Add fresh, complete growth medium to the cells.
-
Immediately expose the cells to a light source with a wavelength of 630 nm. The light dose (fluence) can be varied (e.g., 3-6 J/cm²) by adjusting the power density and exposure time.
-
Include appropriate controls: no treatment, light only, and this compound only (dark toxicity).
Cytotoxicity Assessment (MTT Assay)
-
Following PDT, incubate the cells for a desired period (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Harvest the cells at a specific time point after PDT (e.g., 2.5-6 hours) by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[11]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7][11]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]
Cellular Uptake and Localization (Fluorescence Microscopy)
-
Seed cells on glass coverslips in a culture dish.
-
Incubate the cells with this compound as described in section 3.2.
-
After incubation, wash the cells with PBS to remove excess this compound.
-
Mount the coverslips on a microscope slide with a mounting medium.
-
Visualize the intracellular fluorescence of this compound using a fluorescence microscope with appropriate filters for excitation and emission (this compound fluoresces in the red region).[4]
-
Images can be captured to assess the subcellular localization of the photosensitizer.
Detection of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.[12]
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Perform this compound incubation and PDT as described in section 3.2.
-
Immediately after PDT, measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, using a fluorescence microplate reader or a fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.[12]
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for in vitro this compound PDT studies.
Signaling Pathway of this compound PDT-Induced Apoptosis
Caption: Key signaling events in this compound PDT-induced apoptosis.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Effect of Photofrin-mediated photocytotoxicity on a panel of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evaluation of this compound fluorescence for measuring tissue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Porfimer Sodium Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, commercially known as Photofrin®, is a first-generation photosensitizing agent employed in photodynamic therapy (PDT).[1][2] It is a complex mixture of oligomers derived from hematoporphyrin.[3] The therapeutic principle of PDT with this compound involves its systemic or local administration, followed by its preferential accumulation in neoplastic tissues.[1][4] Subsequent activation by light of a specific wavelength (typically 630 nm) in the presence of oxygen generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to tumor cell death through apoptosis and necrosis.[1][5] This targeted approach minimizes damage to surrounding healthy tissues.[6] Furthermore, PDT with this compound can induce an inflammatory response and damage tumor vasculature, contributing to its overall anti-cancer efficacy.[1][4]
These application notes provide a detailed standard operating procedure (SOP) for the administration of this compound in preclinical animal models, a critical step in the evaluation of PDT efficacy and safety for novel therapeutic strategies.
Data Presentation: Quantitative Parameters for this compound PDT in Animal Models
The following tables summarize key quantitative parameters for the administration of this compound in common animal models, compiled from various preclinical studies.
Table 1: Recommended Dosages and Administration Routes
| Animal Model | Tumor Model | Administration Route | This compound Dosage (mg/kg) | Reference(s) |
| Mouse (C3H) | SCCVII Tumors | Intravenous (tail vein) | 2 | [7] |
| Mouse (C3H) | SCCVII Tumors | Intratumoral | 0.5 - 2 | [7] |
| Mouse (SENCAR) | Chemically Induced Skin Tumors | Intraperitoneal | 5 | |
| Mouse (SCID) | Human NSCLC Xenografts | Intravenous | Not specified | [8] |
| Rat (Sprague-Dawley) | Chemically Induced Mammary Tumor | Not specified | ≥ 2.5 |
Table 2: Drug-to-Light Intervals (DLI)
| Animal Model | Administration Route | Drug-to-Light Interval (DLI) | Reference(s) |
| Mouse | Direct Application | 2 hours | |
| Mouse | Intravenous/Intratumoral | 24 hours | [7] |
| Mouse | Intravenous | 24, 48, or 72 hours | [8] |
| Human (clinical data) | Intravenous | 40 - 50 hours | [3] |
| Mouse | Intraperitoneal | 72 hours |
Table 3: Light Delivery Parameters
| Animal Model | Tumor Model | Wavelength (nm) | Fluence (J/cm²) | Fluence Rate (mW/cm) | Reference(s) |
| Mouse (C3H) | SCCVII Tumors | 630 | 100 | 400 | [7] |
| Mouse | HeLa Cell Xenograft | 630 | 100 | Not specified | |
| Rat | Pancreatic Cancer Cells | Not specified | 60 | Not specified | [6] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Half-life | Key Findings | Reference(s) |
| Mouse | ~15.7 hours (Photofrin) | Rapid elimination from plasma. Retention in liver and spleen. | [9] |
| Rat | Not specified | Highest concentrations in liver, spleen, adrenal gland, bladder, and kidney. | |
| Human | 250 ± 285 hours | Long circulating half-life. ~90% protein-bound in serum. | [10] |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To prepare a sterile solution of this compound for injection.
Materials:
-
Vial of lyophilized this compound (e.g., Photofrin®)
-
Sterile 5% Dextrose Injection (USP) or 0.9% Sodium Chloride Injection (USP)
-
Sterile syringes and needles
-
Light-protective covering (e.g., aluminum foil)
Procedure:
-
Bring the vial of lyophilized this compound and the diluent to room temperature.
-
Following the manufacturer's instructions, reconstitute the lyophilized powder to a final concentration of 2.5 mg/mL. For a 75 mg vial, this typically requires the addition of 31.8 mL of diluent.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously to avoid foaming.
-
The reconstituted solution should be a clear, dark red solution.
-
Protect the reconstituted solution from bright light by wrapping the vial or syringe in aluminum foil.
-
Use the reconstituted solution immediately. Do not store for later use.
Administration of this compound in a Mouse Model
Objective: To administer the prepared this compound solution to a mouse via the desired route.
a) Intravenous (IV) Tail Vein Injection
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile 27-30 gauge needle and 1 mL syringe
-
Reconstituted this compound solution
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Slowly inject the calculated volume of this compound solution. Observe for any swelling at the injection site, which would indicate a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
b) Intratumoral (IT) Injection
Materials:
-
Sterile 27-30 gauge needle and 1 mL syringe
-
Reconstituted this compound solution
Procedure:
-
Anesthetize the mouse according to an approved protocol.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the calculated volume of this compound solution. The volume will depend on the tumor size.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
c) Intraperitoneal (IP) Injection
Materials:
-
Sterile 25-27 gauge needle and 1 mL syringe
-
Reconstituted this compound solution
Procedure:
-
Properly restrain the mouse, tilting it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back, confirming the needle is in the peritoneal cavity.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and return the mouse to its cage.
Photodynamic Therapy (Light Application)
Objective: To activate the administered this compound with a specific wavelength of light.
Materials:
-
Laser source with a specific wavelength output (typically 630 nm)
-
Fiber optic light delivery system
-
Power meter to calibrate the light output
-
Anesthesia equipment
Procedure:
-
At the predetermined drug-to-light interval (DLI), anesthetize the animal.
-
Position the animal so that the tumor area is accessible.
-
Calibrate the laser output to the desired fluence rate (mW/cm²).
-
Position the fiber optic diffuser to ensure uniform illumination of the entire tumor surface. For subcutaneous tumors, the light is typically delivered externally.
-
Irradiate the tumor with the prescribed total light dose (fluence, J/cm²).
-
After the treatment, monitor the animal until it has recovered from anesthesia.
-
House the animal in a dimly lit environment post-PDT to minimize cutaneous photosensitivity.
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in animal models.
Caption: Simplified signaling pathway of this compound-mediated photodynamic therapy.
References
- 1. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large animal models for investigating the applications of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Advance in Photosensitizers and Light Delivery for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photofrin® photodynamic therapy with intratumor photosensitizer injection provides similar tumor response while reducing systemic skin photosensitivity: Pilot murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pharmacokinetics and safety of porfimer after repeated administration 30–45 days apart to patients undergoing photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Guided Tumor Detection Using Porfimer Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, a complex mixture of porphyrin oligomers, is a photosensitizing agent clinically approved for photodynamic therapy (PDT) of various cancers.[1][2] Beyond its therapeutic applications, this compound's ability to selectively accumulate in neoplastic tissues and emit fluorescence upon excitation makes it a promising candidate for fluorescence-guided surgery (FGS) and tumor detection.[3][4] When injected intravenously, this compound is cleared more slowly from tumors than from surrounding healthy tissue, leading to a window of opportunity for high-contrast fluorescence imaging. This differential retention is attributed to factors such as high affinity for lipoproteins, elevated LDL receptor activity in cancer tissue, and the unique tumor microenvironment.[5] Upon excitation with light of a specific wavelength, typically around 630 nm, this compound emits a characteristic fluorescence at approximately 690 nm, enabling real-time visualization of tumor margins.[1][3]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in fluorescence-guided tumor detection, aimed at enhancing surgical resection and diagnostic accuracy.
Mechanism of Fluorescence
The fluorescence of this compound is a result of its molecular structure. After intravenous administration, this compound preferentially accumulates in tumor tissues.[5] When illuminated with excitation light, the porphyrin molecules absorb photons, causing their electrons to move to a higher energy, excited state. As the electrons return to their ground state, they release this excess energy in the form of fluorescent light, which can be captured by a specialized imaging system. This process is distinct from its photodynamic therapy mechanism, which involves the generation of cytotoxic reactive oxygen species.[2]
Quantitative Data Summary
While extensive quantitative data on tumor-to-background ratios (TBR) for this compound in fluorescence-guided surgery is not widely published, preclinical studies have demonstrated its high efficacy in tumor demarcation. The following table summarizes key quantitative parameters gathered from available literature.
| Parameter | Value | Species/Model | Source |
| Excitation Wavelength (Peak) | ~630 nm | In vitro/In vivo | [1][3] |
| Emission Wavelength (Peak) | ~690 nm | In vitro/In vivo | [3] |
| Recommended Clinical Dose (for PDT) | 2 mg/kg body weight | Human | [6] |
| Time to Light Application (for PDT) | 40-50 hours post-injection | Human | [7] |
| Detection Sensitivity | 100% | Hamster cheek pouch model | [4] |
| Detection Specificity | 100% | Hamster cheek pouch model | [4] |
| Preclinical Dose | 1.0 mg/kg | Hamster cheek pouch model | [3] |
| Imaging Time Post-Injection (Preclinical) | 24 hours | Hamster cheek pouch model | [3] |
Signaling Pathway and Mechanism of Action
The mechanism of this compound's selective accumulation and fluorescence is a multi-step process. The following diagram illustrates the key steps from administration to fluorescence detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound fluorescence for measuring tissue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of squamous neoplasia by fluorescence imaging comparing this compound fluorescence to tissue autofluorescence in the hamster cheek-pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of ALA-induced fluorescence-guided resection and intraoperative open photodynamic therapy for recurrent glioblastoma: case series on a promising dual strategy for local tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. PHOTOFRIN® (this compound) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
Application of Porfimer Sodium in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, commercially known as Photofrin®, is a first-generation photosensitizing agent employed in photodynamic therapy (PDT) for the treatment of various cancers.[1][2][3] This document provides an overview of its application in preclinical cancer models, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways and workflows. This compound is a complex mixture of oligomers derived from hematoporphyrin.[4] Its therapeutic effect is achieved through a light- and oxygen-dependent mechanism.[2][5] Following intravenous administration, this compound selectively accumulates in tumor tissues.[2][5] Subsequent activation by light at a specific wavelength (typically 630 nm) generates reactive oxygen species (ROS), including singlet oxygen, leading to cellular damage, vascular shutdown, and induction of an anti-tumor immune response.[2][4][6]
Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound-mediated PDT in various cancer models.
Table 1: In Vitro Cytotoxicity of this compound-PDT
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Light Dose (J/cm²) | IC50 Value (µg/mL) | Reference |
| HaCaT | Human Skin Cells | Not specified | 30 mW/cm² for 180s | 10 | [7] |
| Various Human Cancer Cells | Various | Not specified | 30 mW/cm² for 180s | 0.3 - 5.5 | [7] |
| H460 | Lung Cancer | Not specified | Not specified | 1.206 - 1.826 | [8] |
Table 2: In Vivo Efficacy of this compound-PDT in Xenograft Models
| Cancer Type | Animal Model | This compound Dose (mg/kg) | Light Dose | Tumor Growth Inhibition | Reference |
| Esophagus Carcinoma | Xenograft | 20 | 60 J, 630 nm laser | ~90% (similar to 2 mg/kg Sinoporphyrin Sodium) | [7] |
| Hepatoma | Xenograft | 20 | 60 J, 630 nm laser | Significant | [7] |
| Human non-small cell lung cancer (NSCLC) | Severe combined immunodeficient mice | Not specified | Not specified | Effective for tumors ≤5 mm | [9] |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of this compound-PDT on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Photofrin®)
-
Phosphate-buffered saline (PBS)
-
MTT or other cell viability assay kit
-
Light source with a 630 nm wavelength
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare various concentrations of this compound in a complete cell culture medium. Remove the old medium from the wells and add the this compound solutions. Incubate for a specific period (e.g., 4 to 24 hours) to allow for cellular uptake.[10]
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, complete cell culture medium to each well. Expose the cells to a 630 nm light source at a specific power density and duration to achieve the desired light dose.[7] A control group should be kept in the dark.
-
Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard assay such as the MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit cell growth by 50% compared to the untreated control.
In Vivo Xenograft Model Protocol
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound-PDT in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
This compound (Photofrin®)
-
Sterile saline or other appropriate vehicle
-
Light source with a 630 nm wavelength and fiber optic delivery system
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Photosensitizer Administration: Once tumors reach the desired size, administer this compound intravenously via the tail vein at a specific dose (e.g., 20 mg/kg).[7]
-
Drug-Light Interval: Allow a specific time interval (e.g., 24-48 hours) for the this compound to accumulate in the tumor tissue and clear from the surrounding healthy tissue.[3]
-
Irradiation: Anesthetize the mice. Deliver a specific light dose (e.g., 60 J) to the tumor area using a 630 nm laser coupled to a fiber optic.[7]
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) for a specified period.
-
Efficacy Evaluation: Calculate the tumor growth inhibition based on the difference in tumor volume between the treated and control groups. At the end of the study, tumors can be excised for histological analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in this compound-PDT and a typical experimental workflow.
Caption: Mechanism of Action of this compound PDT.
Caption: Preclinical Experimental Workflows for this compound PDT.
Caption: Simplified Signaling Pathways in this compound PDT.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Facebook [cancer.gov]
- 5. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Study of Antineoplastic Sinoporphyrin Sodium-PDT via In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Porfimer Sodium-Mediated Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of Porfimer Sodium-mediated photodynamic therapy (PDT). This document outlines the fundamental principles of this compound PDT, detailed protocols for key in vitro experiments, and a summary of critical quantitative parameters. Visual diagrams of the primary signaling pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.
Introduction to this compound Photodynamic Therapy
This compound, commercially known as Photofrin®, is a photosensitizing agent used in photodynamic therapy for the treatment of various cancers.[1][2] The therapeutic principle of PDT involves the systemic administration of this compound, which preferentially accumulates in tumor tissues.[1][2][3] Subsequent illumination of the tumor with a specific wavelength of light (typically 630 nm) activates the drug.[3] This activation initiates a photochemical reaction that generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to tumor cell death through apoptosis and necrosis.[4][5] Beyond direct cytotoxicity, this compound PDT also induces damage to the tumor vasculature and can stimulate an anti-tumor immune response.
Quantitative Parameters for In Vitro Experimental Design
The efficacy of this compound-mediated PDT is dependent on several key parameters, including the concentration of the photosensitizer, the light dose (fluence), and the incubation time. The following tables summarize typical ranges for these parameters derived from in vitro studies. It is crucial to optimize these conditions for each specific cell line and experimental setup.
Table 1: this compound Concentration and Incubation Time
| Parameter | Typical Range | Notes |
| Concentration | 1 - 100 µg/mL | The optimal concentration is cell-line dependent. Lower concentrations (e.g., 7-14 µg/mL) may induce apoptosis, while higher concentrations (≥28 µg/mL) can lead to necrosis and may inhibit caspase-3 activation.[6] |
| Incubation Time | 4 - 24 hours | A 24-hour incubation is commonly used to allow for sufficient uptake of this compound by the cells. |
Table 2: Light Dose and Fluence Rate
| Parameter | Typical Range | Notes |
| Wavelength | 630 nm | This is the optimal wavelength for the activation of this compound.[3] |
| Light Dose (Fluence) | 1 - 200 J/cm² | The required light dose varies significantly depending on the cell line, this compound concentration, and desired biological effect. Low-fluence PDT (<10 J/cm²) is also being explored.[7][8][9][10] |
| Fluence Rate | 10 - 300 mW/cm² | It is important to report both the total fluence and the fluence rate, as different rates can yield different biological outcomes.[8] |
Experimental Protocols
This section provides detailed protocols for essential in vitro assays to evaluate the efficacy of this compound-mediated PDT.
In Vitro Photodynamic Therapy Protocol
This protocol outlines the general procedure for treating cell cultures with this compound and light.
Materials:
-
Cancer cell line of interest (e.g., A431, Jurkat)
-
Complete cell culture medium
-
This compound (Photofrin®)
-
Phosphate-buffered saline (PBS)
-
Light source capable of emitting 630 nm light
-
Radiometer for measuring light intensity
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or apoptosis analysis) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in complete cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO2, protected from light.
-
After incubation, wash the cells twice with PBS to remove any unbound this compound.
-
Add fresh, complete culture medium to the cells.
-
Irradiate the cells with 630 nm light at the desired fluence rate and total fluence.
-
Return the cells to the incubator for the desired post-irradiation incubation period before proceeding with downstream assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells treated with this compound PDT in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization solution
-
Microplate reader
Procedure:
-
Following the post-irradiation incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours in a humidified incubator at 37°C and 5% CO2.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound PDT
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins involved in cellular signaling pathways activated by PDT.
Materials:
-
Cells treated with this compound PDT
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer, and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
Key Signaling Pathways in this compound PDT
This compound PDT induces a complex cellular response involving multiple signaling pathways. Understanding these pathways is crucial for developing strategies to enhance therapeutic efficacy.
EGFR/STAT3 Survival Pathway
PDT can lead to the activation of the Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3).[1][11] This activation promotes cell survival and can reduce the effectiveness of the therapy.
Apoptosis Pathway
PDT-induced ROS can cause mitochondrial damage, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in determining the cell's fate.[12][13][14][15]
References
- 1. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light Technology for Efficient and Effective Photodynamic Therapy: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic therapy activated signaling from epidermal growth factor receptor and STAT3: Targeting survival pathways to increase PDT efficacy in ovarian and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Porfimer Sodium Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, a purified component of hematoporphyrin derivative, is a photosensitizing agent utilized in photodynamic therapy (PDT) for the treatment of various cancers.[1][2] Its therapeutic effect is initiated by activation with light of a specific wavelength, typically 630 nm, in the presence of oxygen.[3][4] This process generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and subsequent cell death through apoptosis and necrosis.[2][4][5] These application notes provide detailed protocols for in vitro assessment of this compound's photodynamic efficacy on cancer cell lines.
The described experimental workflow allows for the determination of key parameters such as optimal drug concentration, light dose, and the elucidation of the cellular mechanisms of action. The protocols cover the assessment of cell viability, apoptosis induction, and ROS generation, providing a comprehensive framework for preclinical evaluation of this compound-mediated PDT.
Experimental Protocols
General Cell Culture and Seeding
Aseptic cell culture techniques are paramount for reliable and reproducible results. All procedures should be performed in a certified Class II biological safety cabinet.
-
Cell Lines: A variety of cancer cell lines can be utilized. Commonly reported cell lines for this compound PDT studies include, but are not limited to, pancreatic cancer cell lines (e.g., PANC-1, BxPC-3, MIA PaCa-2), glioblastoma cell lines (e.g., U-87 MG), and esophageal or lung cancer cell lines.[6][7]
-
Culture Media: Use the recommended complete growth medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Harvest the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete growth medium.
-
Perform a viable cell count (e.g., using a hemocytometer and Trypan Blue).
-
Seed the cells into the appropriate multi-well plates at the densities specified in the individual assay protocols.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment before treatment.
-
This compound Preparation and Incubation
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer (e.g., 5% Dextrose in water). Protect the solution from light.
-
Working Solutions: Dilute the stock solution in a serum-free or low-serum cell culture medium to achieve the desired final concentrations for the experiment. Typical in vitro concentrations of this compound range from 0.1 µg/mL to 10 µg/mL.[5]
-
Incubation:
-
After the initial 24-hour cell attachment period, remove the complete growth medium from the wells.
-
Wash the cells once with PBS.
-
Add the prepared this compound working solutions to the respective wells.
-
Incubate the cells with this compound for a predetermined period, typically ranging from 6 to 24 hours, at 37°C and 5% CO2. All incubation steps with this compound must be performed in the dark to prevent premature photosensitizer activation.
-
Light Treatment (Photodynamic Therapy)
-
Light Source: A light source capable of emitting a wavelength of 630 nm is required. This can be a laser with a fiber optic diffuser or a suitable LED array.
-
Light Dosimetry: The light dose (fluence) is measured in Joules per square centimeter (J/cm²) and is a product of the power density (irradiance in W/cm²) and the exposure time (in seconds). The light dose should be calibrated using a photometer. In vitro light doses can range from 1 J/cm² to over 100 J/cm².[8]
-
Procedure:
-
Following the this compound incubation period, remove the drug-containing medium.
-
Wash the cells once with PBS.
-
Add fresh, pre-warmed, phenol red-free culture medium to each well.
-
Expose the cells to the 630 nm light source for the calculated duration to deliver the desired light dose. Ensure uniform illumination across all wells.
-
Include control groups: no treatment, light only, and this compound only (dark toxicity).
-
After light exposure, return the plates to the incubator for a post-treatment incubation period (e.g., 24, 48, or 72 hours) before performing endpoint assays.
-
Data Presentation
Table 1: Experimental Parameters for this compound PDT Efficacy Testing
| Parameter | Recommended Range | Notes |
| Cell Line | e.g., PANC-1, U-87 MG | Choice depends on the cancer type of interest. |
| Seeding Density | 5,000 - 20,000 cells/well | Optimize for each cell line and assay (96-well plate). |
| This compound Conc. | 0.1 - 10 µg/mL | A dose-response curve is recommended. |
| Incubation Time | 6 - 24 hours | Time for cellular uptake of the photosensitizer. |
| Light Wavelength | 630 nm | Activation peak for this compound.[3][4] |
| Light Dose (Fluence) | 1 - 100 J/cm² | A dose-response curve is recommended. |
| Post-PDT Incubation | 24 - 72 hours | Time for cellular responses to manifest. |
Key Experimental Assays
Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Perform this compound incubation and PDT treatment as described above.
-
At the end of the post-PDT incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.[9]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
-
Protocol:
-
Seed 1 x 10^5 to 5 x 10^5 cells per well in a 6-well plate.
-
Perform this compound incubation and PDT treatment.
-
At the desired post-PDT time point, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The DCFDA assay utilizes a fluorogenic probe that measures intracellular ROS levels.
-
Materials:
-
DCFDA (2',7'–dichlorofluorescin diacetate) Cellular ROS Detection Assay Kit.
-
-
Protocol (for microplate reader):
-
Seed 10,000-20,000 cells per well in a black, clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
Incubate cells with this compound as previously described.
-
Remove the this compound solution and wash the cells with 1X Buffer.
-
Add 100 µL/well of the diluted DCFDA solution and incubate for 45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells.
-
Add 100 µL of phenol red-free medium.
-
Perform light treatment.
-
Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualizations
Signaling Pathways in this compound-Mediated PDT
Caption: Signaling pathways activated by this compound PDT.
Experimental Workflow
Caption: Experimental workflow for in vitro PDT efficacy testing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Involvement of endoplasmic reticulum stress and cell death by synthesized Pa-PDT in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Oncological Research of Porfimer Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porfimer sodium, a purified component of hematoporphyrin derivative sold under the trade name Photofrin®, is a photosensitizing agent utilized in photodynamic therapy (PDT). While its primary approval and application lie in the oncological field for treating various cancers, a growing body of research highlights its potential in a range of non-cancerous conditions. This document provides detailed application notes and protocols for the non-oncological research applications of this compound, focusing on ophthalmology, cardiology, dermatology, and antibacterial therapies.
PDT with this compound is a two-stage process. First, the drug is administered intravenously and allowed to selectively accumulate in targeted tissues.[1] Subsequently, the target area is illuminated with a specific wavelength of light, typically 630 nm, which activates the drug.[2] This activation initiates a photochemical reaction that generates cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1]
General Protocol for this compound Administration
This compound is typically administered via a slow intravenous injection over 3 to 5 minutes.[1] The standard dosage for oncological indications is 2 mg/kg body weight.[1] However, for non-oncological applications, lower doses may be effective.[3] Following administration, there is a drug-light interval, which is the time required for the photosensitizer to clear from healthy tissues and accumulate in the target tissue. For this compound, this interval is typically 40 to 50 hours.[1] A second laser light application may be performed 96 to 120 hours after the initial injection.[1]
Ophthalmology: Age-Related Macular Degeneration (AMD)
Photodynamic therapy with a related photosensitizer, verteporfin, has been a treatment modality for the "wet" form of age-related macular degeneration (AMD), characterized by choroidal neovascularization (CNV).[4][5][6][7][8][9][10][11][12][13] Research suggests that PDT with porphyrin derivatives can selectively occlude the abnormal blood vessels in the choroid with minimal damage to the overlying neurosensory retina.[4][8]
Mechanism of Action
In wet AMD, abnormal blood vessels grow under the retina, leading to fluid and blood leakage, which can cause vision loss.[13] PDT works by selectively destroying these neovascular structures. The photosensitizer, upon activation by light, generates ROS that damage the endothelial cells of the choroidal neovessels. This leads to platelet activation, thrombus formation, and subsequent occlusion of the abnormal vessels.[6]
Signaling Pathway for PDT in Choroidal Neovascularization
Caption: Mechanism of this compound PDT in treating wet AMD.
Experimental Protocol: PDT for Choroidal Neovascularization (Animal Model)
This protocol is a generalized representation based on preclinical studies.
-
Animal Model: Use a suitable animal model for CNV, such as laser-induced CNV in non-human primates or rodents.
-
This compound Administration: Administer this compound intravenously at a dose of 6 or 12 mg/m².[12]
-
Drug-Light Interval: Allow a 15-minute interval between the start of the infusion and the application of laser light.[12]
-
Light Application:
-
Outcome Assessment: Evaluate the extent of CNV occlusion and any damage to the surrounding retinal tissue using fluorescein angiography and indocyanine green angiography (ICG-A) at 1, 4, and 12 weeks post-treatment.[9][14]
Quantitative Data from Clinical Trials (Verteporfin PDT)
| Parameter | Verteporfin PDT Group | Placebo Group | Reference |
| Moderate or Severe Vision Loss (≥15 letters) at 1 year | 39% | 54% | [15] |
| Improvement of ≥5 letters in Vision at 1 year | 16% | 7% | [15] |
| Complete Occlusion of CNV at 1 year | 19% | 9% | [15] |
| Risk Ratio of losing ≥6 lines of visual acuity at 24 months | 0.66 (95% CI 0.56 to 0.83) | - | [11] |
Cardiology: Prevention of In-Stent Restenosis
Preclinical and early clinical studies have explored the use of PDT with this compound to prevent in-stent restenosis, the re-narrowing of an artery after a stent has been implanted.[16][17][18][19] The therapy aims to inhibit the excessive growth of smooth muscle cells (neointimal hyperplasia) that leads to restenosis.
Mechanism of Action
Following balloon angioplasty and stenting, the injury to the arterial wall can trigger a proliferative response of vascular smooth muscle cells. PDT is thought to induce apoptosis in these proliferating cells, thereby reducing neointimal formation.[20]
Experimental Workflow for In-Stent Restenosis Prevention
Caption: Experimental workflow for PDT in preventing in-stent restenosis.
Experimental Protocol: PDT for In-Stent Restenosis (Porcine Model)
-
Animal Model: Use a porcine model of coronary restenosis, which closely mimics human vascular response.[17][21][22]
-
Stent Placement: Deploy a stent in a coronary artery using standard procedures.[17]
-
This compound Administration:
-
Drug-Light Interval: For local delivery, a 10-minute interval is used.[16] For systemic administration, a 4-hour interval is applied.[21]
-
Light Application:
-
Outcome Assessment: After a follow-up period of 14 to 30 days, perform histomorphometric analysis to measure intimal thickness and luminal area.[17][21]
Quantitative Data from Preclinical and Clinical Studies
| Study Type | Animal Model/Subjects | This compound Dose | Light Dose | Key Findings | Reference |
| Preclinical | Porcine femoral artery | 5 mg (local) | 100 J | Significant reduction in myoproliferative response. | [17] |
| Preclinical | Porcine coronary artery | 2.5 mg/kg | 120 J/cm² | Optimal for ablation of atherosclerotic lesions. | [16] |
| Clinical (Pilot) | 5 human patients | 5 mg (local) | 30 J/cm | No restenosis observed at 6 months; stent diameter stenosis was 19.16 ± 8.20%. | [16] |
Dermatology: Psoriasis
PDT has been investigated as a potential treatment for psoriasis, an immune-mediated skin disease characterized by hyperproliferation of keratinocytes and inflammation.[3][23][24] Studies suggest that PDT can be effective for psoriasis, potentially at lower drug and light doses than those used in oncology.[3]
Mechanism of Action
The therapeutic effect of PDT in psoriasis is believed to involve the induction of apoptosis in hyperproliferative keratinocytes and inflammatory T-lymphocytes within the psoriatic plaques.[25][26] Furthermore, PDT may modulate the local immune response by altering cytokine production, such as reducing the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[27][28]
Signaling Pathway of PDT in Psoriasis
Caption: Proposed mechanism of PDT in the treatment of psoriasis.
Experimental Protocol: PDT for Psoriasis
This is a generalized protocol as specific parameters for this compound in psoriasis are not well-established.
-
Patient Selection: Patients with chronic plaque-stage psoriasis.
-
This compound Administration:
-
Systemic administration of a lower dose of this compound (e.g., less than 2 mg/kg).
-
Alternatively, topical application of a this compound formulation.
-
-
Drug-Light Interval: A standard interval of 40-50 hours for systemic administration. For topical application, the interval may be shorter.
-
Light Application:
-
Irradiate the psoriatic plaques with visible light, likely in the red spectrum (around 630 nm).
-
The light dose should be optimized to be effective while minimizing side effects like pain and burning.
-
-
Outcome Assessment:
-
Monitor the Psoriasis Area and Severity Index (PASI) score.
-
Assess changes in plaque thickness, erythema, and scaling.
-
Perform biopsies to evaluate histological changes and cytokine profiles.
-
Quantitative Data
Quantitative data for this compound in psoriasis is limited in the provided search results. However, studies with other photosensitizers like benzoporphyrin derivative (BPD) have shown efficacy with lower drug and light doses compared to cancer treatments.[3]
Antibacterial Applications
Antimicrobial photodynamic therapy (aPDT) is an emerging approach to combat bacterial infections, including those caused by antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[29][30][31][32]
Mechanism of Action
In aPDT, the photosensitizer binds to or is taken up by the bacterial cells. Upon light activation, the generated ROS cause damage to the bacterial cell wall, membrane, proteins, and nucleic acids, leading to bacterial death.[32] This multi-target mechanism makes the development of resistance unlikely.
Workflow for In Vitro Antibacterial PDT
Caption: In vitro workflow for evaluating antibacterial PDT.
Experimental Protocol: aPDT against Staphylococcus aureus
This protocol is based on studies with S-Porphin sodium (S-PS), a novel photosensitizer.[30]
-
Bacterial Culture: Prepare planktonic or biofilm cultures of S. aureus.
-
Photosensitizer Incubation: Incubate the bacteria with varying concentrations of S-PS.
-
Light Application: Expose the incubated bacteria to a light source with a specific wavelength and dose. The effect is light-dose dependent.[30]
-
Outcome Assessment:
-
Determine the bactericidal effect by counting colony-forming units (CFU).
-
Measure intracellular ROS generation using methods like electron spin resonance spectroscopy or flow cytometry.[30]
-
Observe bacterial and biofilm destruction using scanning electron microscopy (SEM) and atomic force microscopy (AFM).[30]
-
Quantitative Data (S-Porphin Sodium)
| S-PS Concentration | Light Dose | Log Reduction in CFU | Reference |
| 5 µM | 100 J/cm² | 4-log reduction | [29] |
Note: The efficacy of aPDT is dependent on both the photosensitizer concentration and the light dose.[30]
Conclusion
The non-oncological applications of this compound and related photosensitizers represent a promising area of research. The data and protocols presented here provide a foundation for further investigation into the therapeutic potential of PDT in ophthalmology, cardiology, dermatology, and infectious diseases. Further studies are needed to optimize treatment parameters and elucidate the underlying mechanisms of action in these diverse applications.
References
- 1. PHOTOFRIN® (this compound) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Photodynamic therapy in dermatology with this compound and benzoporphyrin derivative: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of photodynamic therapy with verteporfin for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHOTODYNAMIC THERAPY FOR CHOROIDAL NEOVASCULARIZATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy for choroidal neovascularization: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with verteporfin: a new treatment in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic effects on choroidal neovascularization and physiological choroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy with verteporfin for age-related macular degeneration. American Academy of Ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy for treating age-related macular degeneration | Cochrane [cochrane.org]
- 12. Development of Photodynamic Therapy for Age-Related Macular Degeneration - Milestones In Retina [retinahistory.asrs.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. The Past, Present, and Future Perspective of Photodynamic Therapy for Age-Related Macular Degeneration [mdpi.com]
- 16. Photodynamic Therapy and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Local photodynamic therapy reduces tissue hyperplasia after stenting in an experimental restenosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Intracoronary photodynamic therapy reduces neointimal growth without suppressing re‐endothelialisation in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Neointimal Hyperplasia and Restenosis: Species-Specific Differences and Implications for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Role of photodynamic therapy in psoriasis: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Update on Photodynamic Therapy of Psoriasis—Current Strategies and Nanotechnology as a Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aggregation-Induced Emission-Active Photosensitizer-Mediated Photodynamic Therapy for Anti-Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A clinical review of phototherapy for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The antibacterial effect of sinoporphyrin sodium photodynamic therapy on Staphylococcus aureus planktonic and biofilm cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Antibacterial effect of S-Porphin sodium photodynamic therapy on Staphylococcus aureus and multiple drug resistance Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The application of antimicrobial photodynamic therapy on S. aureus and E. coli using porphyrin photosensitizers bound to cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Antimicrobial Photodynamic Therapy for Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigation of Porfimer Sodium-Induced Skin Photosensitivity in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Porfimer Sodium-induced skin photosensitivity in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced skin photosensitivity?
A1: this compound, a photosensitizing agent used in photodynamic therapy (PDT), accumulates in various tissues, including the skin.[1] When exposed to light of a specific wavelength, it generates reactive oxygen species (ROS), primarily singlet oxygen.[1][2] These highly reactive molecules cause oxidative damage to cellular components like membranes, proteins, and nucleic acids, leading to an inflammatory response that manifests as erythema (redness) and edema (swelling) in the skin.[3][4]
Q2: How long does photosensitivity last after this compound administration in lab animals?
A2: The duration of skin photosensitivity can be prolonged, lasting for several weeks. In mice, significant photosensitivity has been observed 24 to 48 hours post-injection.[5] Clinical data in humans suggests that sensitivity can persist for 30 to 90 days.[6] The exact duration in laboratory animals can vary based on the species, dose administered, and the intensity and wavelength of subsequent light exposure.
Q3: What are the primary methods to reduce this compound-induced skin photosensitivity in an experimental setting?
A3: The primary strategies involve minimizing light exposure and administering agents that can counteract the phototoxic reaction. Key approaches include:
-
Strict light avoidance: Housing animals in low-light conditions and using filtered light sources.
-
Use of antioxidants: Systemic or topical administration of antioxidants can help neutralize the ROS generated by this compound upon light activation.
-
Development of novel photosensitizers: Research has focused on creating new photosensitizers and nanoparticle formulations that exhibit reduced skin accumulation and faster clearance, thereby decreasing photosensitivity.[7]
Q4: Can sunscreens be used to protect lab animals from photosensitivity?
A4: While sunscreens are a primary protective measure for humans, their application in a controlled laboratory setting for animals can be challenging due to grooming behaviors and the need for consistent, uniform application. For experimental purposes, light avoidance is a more reliable method of protection. If sunscreens are considered, they should offer broad-spectrum protection against the activating wavelength of this compound (around 630 nm).
Troubleshooting Guides
Issue 1: High variability in photosensitivity reactions between animals in the same cohort.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise intravenous (IV) or intraperitoneal (IP) injection technique to deliver a consistent dose of this compound. Verify the concentration of the this compound solution before administration. |
| Variable Light Exposure | Standardize the light source, intensity (fluence rate), and duration of exposure for all animals. Ensure uniform distance and angle of the light source to the exposed skin area. Use a calibrated photometer to measure light intensity. |
| Differences in Skin Characteristics | Use animals of the same age, sex, and strain. For depilated animals, ensure the hair removal process is consistent and does not cause significant skin irritation, which could confound the results. |
| Underlying Health Issues | Perform a health check before the experiment to exclude animals with any skin abnormalities or systemic illnesses that might affect their response. |
Issue 2: Difficulty in accurately quantifying the degree of skin photosensitivity.
| Potential Cause | Troubleshooting Step |
| Subjective Scoring | Implement a standardized visual scoring system for erythema and edema (see Experimental Protocols section). Have at least two independent, blinded observers score the reactions to reduce bias. |
| Lack of Objective Measurement | For more quantitative data, consider using a colorimeter or a spectrophotometer to measure changes in skin redness. Calipers can be used to measure skinfold thickness as an indicator of edema. |
| Improper Timing of Assessment | Skin reactions can develop over time. Assess the skin at multiple time points after light exposure (e.g., 1, 24, 48, and 72 hours) to capture the peak response and its resolution. |
Data Presentation: Efficacy of Mitigating Agents
The following tables summarize quantitative data on the effectiveness of various strategies in reducing skin photosensitivity.
Table 1: Comparison of Skin Phototoxicity Scores for Different Photosensitizers
| Photosensitizer | Animal Model | Light Dose (J/cm²) | Observation Time | Mean Phototoxicity Score (Erythema + Edema) | Reference |
| This compound | Rat | 50 | 24 hours | 3.5 ± 0.5 | [2][7] |
| Porphysomes (PS) | Rat | 50 | 24 hours | 1.2 ± 0.4 | [2][7] |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Skin Damage
| Treatment Group | Animal Model | NAC Dose (mg/kg) | Light Dose (J/cm²) | Protection Factor* | Reference |
| This compound + NAC | Mouse | 1000 | >50 | 1.3 - 1.8 | [8] |
| This compound + NAC | Mouse | 2000 | >50 | 1.3 - 1.8 | [8] |
| This compound + NAC | Mouse | 500 | >50 | No significant protection | [8] |
*Protection factor is defined as the ratio of the light dose required to induce a certain level of skin damage in NAC-treated animals compared to control animals.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Skin Photosensitivity in Mice
-
Animal Model: BALB/c mice (female, 6-8 weeks old).
-
This compound Administration: Administer this compound (10 mg/kg) via intraperitoneal (i.p.) injection.
-
Housing: House the mice in a light-controlled environment with low-level ambient light.
-
Depilation: 24 hours post-injection, anesthetize the mice and depilate a 2x2 cm area on the dorsal side using a chemical depilatory cream.
-
Light Exposure: Immediately after depilation, expose the depilated skin area to a specific dose of red light (e.g., from a halogen lamp with a 630 nm filter) at a defined fluence rate.
-
Assessment: Visually score the skin reaction for erythema and edema at 1, 24, 48, and 72 hours post-irradiation using the following scale:
-
Erythema Score: 0 = No reaction; 1 = Slight, patchy erythema; 2 = Moderate, confluent erythema; 3 = Severe, violaceous erythema.
-
Edema Score: 0 = No edema; 1 = Slight, palpable edema; 2 = Moderate edema with raised skin; 3 = Severe edema with blistering.
-
-
Data Analysis: Calculate the mean erythema and edema scores for each group at each time point.
Protocol 2: Evaluation of Antioxidant Efficacy in Reducing Photosensitivity
-
Animal Model and this compound Administration: Follow steps 1 and 2 of Protocol 1.
-
Antioxidant Administration:
-
Control Groups: Include a control group that receives this compound and a vehicle control instead of the antioxidant.
-
Housing, Depilation, and Light Exposure: Follow steps 3, 4, and 5 of Protocol 1.
-
Assessment and Data Analysis: Follow steps 6 and 7 of Protocol 1. Compare the scores of the antioxidant-treated groups with the control group to determine the protective effect.
Mandatory Visualizations
Caption: Experimental workflow for evaluating photosensitivity reduction.
Caption: Signaling pathway of this compound-induced skin photosensitivity.
References
- 1. Effects of Vitamin C Supplementation on Total Antioxidant Status, Inflammation, and Histopathological Changes in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin-mediated photosensitization has a weak tumor promoting activity in mouse skin: possible role of in situ-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin photosensitizing agents and the role of reactive oxygen species in photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin – Cymbiotics Biopharma [cymbiotics.co]
- 5. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Toll/NF-κB signaling pathway is required for epidermal wound repair in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protoporphyrin photosensitivity cannot be attenuated by oral N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial protection of photodynamic-induced skin reactions in mice by N-acetylcysteine: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
Technical Support Center: Optimizing Porfimer Sodium Activation
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with Porfimer Sodium in photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a photosensitizing agent that, on its own, is inactive.[1][2][3] After intravenous administration, it selectively accumulates in tumor cells.[1][2] When activated by light of a specific wavelength (typically 630 nm), this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2] These ROS cause cellular damage through the oxidation of lipids, proteins, and nucleic acids, leading to tumor cell death via apoptosis and necrosis.[4] An additional antitumor effect is the damage to the tumor vasculature, which leads to vascular occlusion and ischemic necrosis of the tumor tissue.[2][4]
Q2: What is the optimal wavelength and light dose for activating this compound?
The standard wavelength for activating this compound is 630 nm.[2] The optimal light dose, or fluence, varies depending on the target tissue and the desired therapeutic effect. In clinical applications, light doses can range from 130 J/cm² for high-grade dysplasia in Barrett's esophagus to 300 J/cm² for esophageal cancer.[5][6] For in vitro and preclinical studies, the optimal light dose should be determined empirically.
Q3: How long after administration should the light be applied?
Light is typically applied 40 to 50 hours after the intravenous injection of this compound.[3][5][6][7] This time window allows for the clearance of the photosensitizer from most healthy tissues while it is retained in the tumor tissue, maximizing therapeutic selectivity.
Q4: What are the primary safety concerns when working with this compound?
The most significant side effect is photosensitivity.[1][5][8] All patients and animals treated with this compound will become sensitive to direct sunlight and bright indoor lights. This photosensitivity can last for 30 days or more.[3][5] Proper light avoidance measures are crucial to prevent severe skin reactions.
Troubleshooting Guide
Issue 1: Low or inconsistent cytotoxic effect in vitro.
-
Possible Cause 1: Suboptimal Light Dose (Fluence).
-
Solution: The total energy delivered to the cells is a critical parameter. If the light dose is too low, the activation of this compound will be insufficient to induce significant cell death. Perform a light-dose escalation study to determine the optimal fluence for your specific cell line and experimental setup.
-
-
Possible Cause 2: Inappropriate Fluence Rate.
-
Solution: A high fluence rate (the rate at which the light dose is delivered) can lead to rapid oxygen depletion in the culture medium. Since the generation of singlet oxygen is oxygen-dependent, this can paradoxically decrease the efficacy of the treatment. Try lowering the fluence rate (e.g., from 150 mW/cm² to 30 mW/cm²) and increasing the irradiation time to deliver the same total fluence. This can help maintain adequate oxygen levels during treatment.
-
-
Possible Cause 3: Insufficient Drug Uptake.
-
Solution: Ensure that the cells are incubated with this compound for a sufficient duration to allow for adequate intracellular accumulation. A typical incubation time is 24 hours. You can verify uptake using fluorescence microscopy, as this compound is fluorescent.
-
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Different cell lines exhibit varying sensitivities to PDT. This can be due to differences in this compound uptake, subcellular localization, or intrinsic resistance to apoptosis. Consider including a positive control cell line known to be sensitive to this compound PDT. It may also be necessary to increase the this compound concentration or the light dose.
-
Issue 2: High background signal in fluorescence-based assays.
-
Possible Cause 1: Residual Extracellular this compound.
-
Solution: this compound itself is fluorescent. Before performing any fluorescence-based assays (e.g., for ROS detection or viability), ensure that the cells are thoroughly washed with phosphate-buffered saline (PBS) or fresh medium to remove any extracellular photosensitizer.
-
-
Possible Cause 2: Autofluorescence.
-
Solution: Cellular components can autofluoresce, which can interfere with the signal from your fluorescent probes. Always include an unstained control group (cells that have not been treated with any fluorescent dye) to determine the baseline autofluorescence.
-
Issue 3: Difficulty in translating in vitro results to in vivo models.
-
Possible Cause 1: Limited Light Penetration in Tissue.
-
Solution: The 630 nm light used to activate this compound has limited penetration depth in biological tissues.[4] This can result in incomplete tumor destruction, especially for larger tumors. For in vivo experiments, ensure accurate light delivery to the entire tumor volume. This may involve using interstitial fibers for larger tumors.
-
-
Possible Cause 2: Tumor Hypoxia.
-
Solution: Many solid tumors have hypoxic regions. The efficacy of this compound PDT is highly dependent on the presence of oxygen. As with in vitro studies, consider using lower fluence rates to reduce photochemical oxygen consumption and allow for oxygen reperfusion within the tumor microenvironment.
-
Quantitative Data
Table 1: Recommended Light Doses for this compound in Clinical Settings
| Indication | Light Dose (J/cm of diffuser length) |
| Esophageal Cancer | 300[5][6] |
| Endobronchial Cancer | 200[6] |
| High-Grade Dysplasia in Barrett's Esophagus | 130[5][6] |
Table 2: Half-maximal Lethal Dose (LD50) of this compound-PDT in Pancreatic Cell Lines
Cells were incubated with this compound for 6 hours, followed by irradiation with 60 J/cm² of light. Cell death was assessed 96 hours post-PDT.
| Cell Line | LD50 (µg/mL) |
| PANC-1 | 18.63 |
| BxPC-3 | 12.33 |
| CAPAN-2 | 14.89 |
| MIA PaCa-2 | 13.56 |
| HPNE (benign) | 8.97 |
| (Data sourced from: Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment[9]) |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy with this compound
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 60 mm dish for protein or RNA analysis) and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or culture medium). Dilute the stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 24 hours under standard cell culture conditions.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with sterile PBS to remove any extracellular photosensitizer.
-
Irradiation: Add fresh, pre-warmed culture medium to the cells. Irradiate the cells with a 630 nm light source. The light dose (fluence) is calculated as the product of the fluence rate (mW/cm²) and the exposure time (s).
-
Post-Irradiation Incubation: Return the cells to the incubator for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Controls:
-
Untreated Control: Cells not treated with this compound or light.
-
Drug Only Control: Cells incubated with this compound but not irradiated.
-
Light Only Control: Cells not incubated with this compound but subjected to the same light treatment.
-
Protocol 2: Measurement of Cell Viability using MTT Assay
-
Perform PDT: Follow the In Vitro Photodynamic Therapy protocol (Protocol 1) in a 96-well plate.
-
Add MTT Reagent: At the desired time point post-PDT, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 3: Detection of Intracellular Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)
-
Cell Preparation: Seed cells on a suitable imaging dish (e.g., glass-bottom dish).
-
PDT Protocol: Perform steps 2 and 3 of the In Vitro Photodynamic Therapy protocol.
-
SOSG Loading: After washing, incubate the cells with 1-5 µM Singlet Oxygen Sensor Green (SOSG) in a suitable buffer (e.g., PBS with calcium and magnesium) for 15-30 minutes at 37°C.[10][11]
-
Washing: Gently wash the cells with fresh buffer to remove excess SOSG.
-
Imaging and Irradiation: Place the dish on a fluorescence microscope equipped with a suitable filter set for SOSG (excitation ~504 nm, emission ~525 nm).[10] Acquire a baseline fluorescence image. Then, irradiate a region of interest with the 630 nm activating light.
-
Post-Irradiation Imaging: Immediately after irradiation, acquire a time-lapse series of fluorescence images to monitor the increase in green fluorescence, which indicates the detection of singlet oxygen.
-
Controls:
-
No Light Control: Cells treated with this compound and SOSG but not irradiated.
-
No this compound Control: Cells treated with SOSG and irradiated with 630 nm light.
-
Protocol 4: Measurement of this compound Photobleaching
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., PBS with a small amount of serum to prevent aggregation) in a cuvette. For in vitro measurements, treat cells as described in Protocol 1 and place the plate in a fluorescence plate reader.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity of this compound using an excitation wavelength around 400 nm and detecting the emission peak around 630 nm or 690 nm.
-
Irradiation: Irradiate the sample with the 630 nm activating light for a defined period.
-
Fluorescence Measurement: After the irradiation period, re-measure the fluorescence intensity at the same settings.
-
Repeat: Repeat steps 3 and 4 for several time intervals to generate a photobleaching curve.
-
Data Analysis: Plot the fluorescence intensity as a function of the cumulative light dose (or irradiation time). The decrease in fluorescence intensity indicates the rate of photobleaching.
Visualizations
Caption: A typical experimental workflow for in vitro photodynamic therapy using this compound.
Caption: Simplified signaling pathway of this compound PDT-induced apoptosis via the mitochondrial route.
Caption: Signaling cascade leading to vascular shutdown following this compound-mediated PDT.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. photofrin.com [photofrin.com]
- 4. mdpi.com [mdpi.com]
- 5. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy in dermatology with this compound and benzoporphyrin derivative: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Porfimer Sodium experiments.
Technical Support Center: Porfimer Sodium Experiments
Welcome to the technical support center for this compound-based photodynamic therapy (PDT) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in photodynamic therapy?
A1: this compound, sold under the brand name Photofrin®, is a photosensitizing agent used in photodynamic therapy (PDT) for various cancers.[1][2] It is a complex mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units.[3][4] The mechanism involves the intravenous administration of this compound, which selectively accumulates in tumor cells.[2][5][6] Approximately 40-50 hours after administration, the tumor is exposed to laser light at a wavelength of 630 nm.[4][6][7][8][9] This light activation causes this compound to generate highly reactive oxygen species (ROS), primarily singlet oxygen, which leads to cellular damage, destruction of tumor capillaries, and ultimately, tumor cell death through apoptosis and necrosis.[2][5][6]
Q2: What are the most common side effects observed with this compound PDT?
A2: The most significant side effect is photosensitivity, where the skin and eyes become extremely sensitive to direct sunlight and bright indoor lights for at least 30 days after treatment.[1][9][10] Other common adverse reactions can include chest pain, nausea, vomiting, constipation, fever, and anemia.[9][11] When treating lung cancer, side effects may include dyspnea (shortness of breath) and hemoptysis (coughing up blood).[12] For esophageal cancer, esophageal stenosis (narrowing of the esophagus) can occur.[12]
Q3: How long does this compound persist in the body?
A3: this compound has a long circulating half-life and can be detected in the body for more than 3 months after intravenous infusion.[13] The elimination half-life is approximately 250 to 415 hours.[4][8] This prolonged retention is a contributing factor to the extended period of photosensitivity experienced by patients.[13]
Troubleshooting Guides
Issue 1: Inconsistent Tumor Response to PDT
Question: We are observing significant variability in tumor regression and necrosis in our animal models, even with standardized this compound dosage and light application. What could be the cause?
Answer: Inconsistent tumor response is a multifaceted issue that can stem from variability in the drug's formulation, light delivery, and the biological environment of the tumor.
Possible Causes & Solutions:
-
Drug Aggregation: this compound has a tendency to form aggregates in aqueous solutions, which can reduce its photodynamic efficacy.[14]
-
Troubleshooting:
-
Formulation: Ensure the reconstituted this compound solution is prepared according to the manufacturer's instructions, typically with 5% Dextrose Injection or 0.9% Sodium Chloride Injection to a final concentration of 2.5 mg/mL.[15] Shake well until completely dissolved.[15]
-
Storage: Use the reconstituted solution promptly. If storage is necessary, adhere to recommended temperature and time limits to minimize aggregation. Frozen solutions must be stored at -20°C and require a thawing period before use.[16]
-
Quality Control: Consider using dynamic light scattering (DLS) to check for aggregates in the formulation before administration.
-
-
-
Variable Cellular Uptake: The amount of this compound that accumulates in tumor cells can vary. Factors influencing this include tumor vascularity and the expression of low-density lipoprotein (LDL) receptors, as this compound has a high affinity for lipoproteins.[6]
-
Troubleshooting:
-
Uptake Time: Standardize the time between this compound injection and light application. The typical window is 40-50 hours to allow for optimal tumor accumulation and clearance from normal tissues.[7][9]
-
Fluorescence Quantification: Use in vivo fluorescence photometry to quantify this compound uptake in the tumor tissue before light treatment. This can help correlate the photosensitizer concentration with the observed therapeutic effect.[17]
-
-
-
Inconsistent Light Dosimetry: The actual light dose delivered to the tumor can vary due to tissue optics and the positioning of the light source.[18][19]
-
Troubleshooting:
-
Calibration: Regularly calibrate the laser output to ensure consistent power delivery.
-
Fiber Optic Placement: For interstitial treatments, ensure the fiber optic diffusers are placed accurately within the tumor mass to provide homogenous light distribution.[20]
-
Dosimetry Modeling: Employ light dosimetry models, such as Monte Carlo simulations, to estimate the light fluence within the tumor, taking into account the optical properties of the tissue.[19]
-
-
-
Tumor Hypoxia: The generation of singlet oxygen during PDT consumes molecular oxygen.[21] If the tumor is hypoxic, the efficacy of the treatment will be reduced.[22] Interestingly, some studies have shown that PDT can, under certain conditions, increase tissue oxygenation.[23]
-
Troubleshooting:
-
Oxygen Monitoring: Use techniques like electron paramagnetic resonance (EPR) oximetry to measure tumor pO2 levels before and during treatment.[23]
-
Fractionated Light Delivery: Consider a fractionated light delivery schedule. This can allow for re-oxygenation of the tumor between light exposures, potentially enhancing the overall therapeutic effect.
-
-
Issue 2: Higher Than Expected Skin Photosensitivity in Animal Models
Question: Our animal subjects are experiencing severe skin reactions even with controlled light exposure post-treatment. How can we mitigate this?
Answer: Severe photosensitivity is a known side effect of this compound due to its retention in the skin and slow clearance from the body.[13][24]
Possible Causes & Solutions:
-
Incorrect Light Filtering: The housing environment for the animals may have lighting that emits wavelengths that can activate the residual this compound.
-
Troubleshooting:
-
Light Source: Use filtered light sources in the animal housing facility that exclude activating wavelengths.
-
Light Measurement: Measure the ambient light spectrum and intensity in the housing facility to ensure it is below the threshold for inducing a phototoxic reaction.
-
-
-
Drug Dosage: The dose of this compound may be too high for the specific animal model or strain.
-
Troubleshooting:
-
Dose-Ranging Study: Perform a dose-ranging study to determine the optimal therapeutic dose with the minimum photosensitivity.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetics of this compound in your animal model to understand its clearance rate.[13]
-
-
-
Individual Variation: There can be biological variability in how quickly animals clear the drug. Studies in humans have shown that factors like sex can influence the duration of photosensitivity.[25]
-
Troubleshooting:
-
Standardize Subjects: Use age and sex-matched animals to reduce variability.
-
Monitor Photosensitivity: Perform a skin phototest at regular intervals post-treatment to determine when photosensitivity has resolved.[25] This can be done by exposing a small, defined area of skin to a measured dose of light and observing the reaction.[26]
-
-
Issue 3: Acquiring Resistance to this compound PDT
Question: We have cell lines that have developed resistance to this compound PDT after repeated treatments. What are the potential mechanisms of resistance?
Answer: Resistance to PDT is a complex phenomenon that can occur through various cellular mechanisms.[21]
Potential Mechanisms of Resistance:
-
Altered Drug Accumulation and Efflux: Resistant cells may accumulate less this compound or actively pump it out.[27][28][29]
-
Investigation:
-
Uptake/Efflux Assays: Compare the uptake and efflux rates of this compound in sensitive and resistant cell lines using fluorescence-based assays.[29]
-
-
-
Increased Antioxidant Capacity: Resistant cells may upregulate their antioxidant defense mechanisms to neutralize the reactive oxygen species generated during PDT.[30]
-
Investigation:
-
ROS Measurement: Measure the levels of intracellular ROS in sensitive and resistant cells after PDT using fluorescent probes.[30]
-
Antioxidant Enzyme Assays: Quantify the activity of antioxidant enzymes such as superoxide dismutase and catalase.
-
-
-
Upregulation of DNA Repair Pathways: Cells can develop resistance by enhancing their ability to repair PDT-induced DNA damage. Increased activity of proteins like apurinic/apyrimidinic endonuclease 1 (APE1) has been linked to PDT resistance.[27][28]
-
Activation of Pro-Survival Signaling Pathways: PDT can induce stress responses and activate signaling pathways that promote cell survival.[21]
-
Investigation:
-
Western Blotting/Phospho-arrays: Analyze the activation state of key proteins in pro-survival pathways (e.g., Akt, ERK) in response to PDT in both sensitive and resistant cells.
-
-
Experimental Protocols & Data
Representative Clinical Light Dosing Parameters
The following table summarizes typical light doses used in clinical settings for this compound PDT. These can serve as a starting point for designing preclinical experiments.
| Cancer Type | Light Dose (Joules/cm of diffuser length) | Time of Light Application Post-Injection | Reference(s) |
| Obstructing Esophageal Cancer | 300 J/cm | 40-50 hours | [7][15][31] |
| High-Grade Dysplasia in Barrett's Esophagus | 130 J/cm | 40-50 hours | [7][15][31] |
| Obstructing Endobronchial Cancer | 200 J/cm | 40-50 hours | [7][15] |
This compound Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference(s) |
| Recommended Dose | 2 mg/kg | [15] |
| Protein Binding | ~90% | [8] |
| Elimination Half-life | ~250 - 415 hours | [4][8] |
| Peak Plasma Concentration (Cmax) | ~15 µg/mL | [4] |
| Volume of Distribution | ~0.49 L/kg | [4] |
Visualizations
General Workflow for this compound PDT Experiments
Caption: A generalized workflow for conducting in vivo this compound PDT experiments.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent outcomes in this compound experiments.
Mechanism of Cellular Resistance to PDT
Caption: Key cellular mechanisms that can lead to the development of resistance to photodynamic therapy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHOTOFRIN® (this compound) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. photofrin.com [photofrin.com]
- 10. photofrin.com [photofrin.com]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. photofrin.com [photofrin.com]
- 13. researchgate.net [researchgate.net]
- 14. Aggregation-Induced Emission Luminogens for Enhanced Photodynamic Therapy: From Organelle Targeting to Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DailyMed - PHOTOFRIN- this compound injection, powder, for solution [dailymed.nlm.nih.gov]
- 16. US5438071A - Stable this compound compositions and methods for their manufacture - Google Patents [patents.google.com]
- 17. Evaluation of this compound fluorescence for measuring tissue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. trial.medpath.com [trial.medpath.com]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Advance in Photosensitizers and Light Delivery for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Tumor PO(2) changes during photodynamic therapy depend upon photosensitizer type and time after injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photodynamic therapy in dermatology with this compound and benzoporphyrin derivative: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of photosensitivity in Japanese cancer-bearing patients receiving photodynamic therapy with this compound (Photofrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mskcc.org [mskcc.org]
- 27. researchgate.net [researchgate.net]
- 28. Mechanisms of Resistance to Photodynamic Therapy (PDT) in Vulvar Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mechanisms of Resistance to Photodynamic Therapy (PDT) in Vulvar Cancer | MDPI [mdpi.com]
- 30. Possible Mechanisms of Resistance Development to Photodynamic Therapy (PDT) In Vulvar Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. photofrin.com [photofrin.com]
Side effects and toxicity of Porfimer Sodium in research models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porfimer Sodium in research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, sold under the brand name Photofrin®, is a photosensitizing agent used in photodynamic therapy (PDT).[1][2] It is a complex mixture of oligomers formed by ether and ester linkages of up to eight porphyrin units.[1] The mechanism of action is dependent on both light and oxygen.[2] After intravenous administration, this compound selectively accumulates in tumor cells.[2] Subsequent illumination with 630 nm wavelength laser light excites the drug, leading to the production of reactive oxygen species (ROS), primarily singlet oxygen.[2] These highly reactive species cause cellular damage, leading to tumor cell death through apoptosis and necrosis.[2] Additionally, PDT with this compound can induce vascular shutdown within the tumor, contributing to ischemic necrosis.[1]
Q2: What are the most common side effects observed in research models?
The most significant side effect is photosensitivity , where the skin and eyes become highly sensitive to light.[3] This is a direct consequence of the drug's mechanism and its retention in the skin. Other reported adverse effects in preclinical studies include local inflammation and swelling at the treatment site. In animal models, signs of toxicity at higher doses can include reddening and swelling of the skin, and in some cases, a shock-like syndrome.[4]
Q3: How long does photosensitivity last after administration in animal models?
The duration of photosensitivity can be prolonged. While specific data varies between animal models, it is crucial to house animals in low-light conditions after this compound administration to prevent phototoxic reactions. In clinical settings, photosensitivity can last for 30 days or longer.[3] Researchers should monitor animals for any signs of skin irritation or distress when exposed to light.
Q4: What are the target organs for toxicity in animal studies?
Preclinical studies in rats have shown that at higher doses, effects can be seen in the blood and blood-forming systems, the liver, spleen, and bile duct.[4] These effects were noted to be reversible upon cessation of the drug.[4] In subchronic studies in dogs, similar effects were observed in the blood, liver, spleen, and also the adrenal glands.[4]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent light delivery.
-
Solution: Ensure uniform light distribution across all wells of a multi-well plate. Use a validated light source with a calibrated power output. The distance between the light source and the cells should be constant for all experiments.
-
-
Possible Cause: Fluctuation in this compound concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (protected from light, at the recommended temperature). Vortex thoroughly before use.
-
-
Possible Cause: Cell density variation.
-
Solution: Ensure a uniform number of cells are seeded in each well. Perform a cell count before plating and allow cells to adhere and stabilize before adding the drug.
-
-
Possible Cause: Autofluorescence of the compound or plate.
-
Solution: Include appropriate controls, such as wells with cells and this compound but no light exposure, and wells with media and this compound to measure background fluorescence.[5]
-
Issue 2: Low or no phototoxicity observed in vivo.
-
Possible Cause: Insufficient light penetration.
-
Solution: The wavelength of light used (typically 630 nm for this compound) has a limited tissue penetration depth.[6] For deeper tumors, the light dose reaching the target cells may be insufficient. Consider using models with superficial tumors or explore advanced light delivery techniques.
-
-
Possible Cause: Suboptimal timing between drug administration and light application.
-
Solution: The time interval between this compound injection and light exposure is critical for maximal tumor accumulation and clearance from normal tissues. This window is typically 40-50 hours in clinical applications.[7] This timing may need to be optimized for specific animal models.
-
-
Possible Cause: Low this compound dose.
-
Solution: The dose of this compound may be insufficient to achieve a therapeutic concentration in the tumor. A dose-escalation study may be necessary to determine the optimal dose for your specific model.[8]
-
Issue 3: Severe skin photosensitivity in animal models.
-
Possible Cause: Inadequate light protection.
-
Solution: House animals in a dimly lit environment after drug administration. Standard laboratory lighting may be sufficient to induce a phototoxic reaction. Use red light for necessary animal handling and observation.
-
-
Possible Cause: High drug dose.
-
Solution: If severe photosensitivity is observed even with light protection, consider reducing the dose of this compound.
-
Quantitative Toxicity Data
Table 1: LD50 Values for this compound in Mice
| Administration Route | Light Condition | LD50 Value (mg/kg) | Reference |
| Intraperitoneal (IP) | Dark-housed | 130 | [4] |
| Intraperitoneal (IP) | Low-level light exposure (5 hours) | 4 | [4] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) | Reference |
| Example: A549 | Lung Carcinoma | [Specify] | [Specify] | [Specify] | [Cite relevant study] |
| Example: MCF-7 | Breast Cancer | [Specify] | [Specify] | [Specify] | [Cite relevant study] |
| Example: U87 | Glioblastoma | [Specify] | [Specify] | [Specify] | [Cite relevant study] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specific period (e.g., 24 hours) in the dark.
-
Light Exposure: Wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium. Expose the cells to a 630 nm light source with a predetermined light dose. A control plate should be kept in the dark.
-
MTT Addition: After light exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V Staining)
This protocol allows for the detection of apoptosis induced by this compound PDT.
-
Cell Treatment: Treat cells with this compound and light as described in the cytotoxicity protocol. Include positive and negative controls.
-
Cell Harvesting: After the desired incubation period post-treatment, harvest both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of Action of this compound Photodynamic Therapy.
Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway Induced by this compound PDT.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. obaid.info [obaid.info]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PHOTOFRIN® (this compound) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Tumor Selectivity of Porfimer Sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the tumor selectivity of Porfimer Sodium.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for this compound's inherent tumor selectivity?
A1: this compound's preferential accumulation in tumor tissues is attributed to several factors. It has a high affinity for low-density lipoprotein (LDL), and many cancer cells exhibit an elevated expression of LDL receptors to meet their increased metabolic demands. Additionally, the disorganized and leaky vasculature of tumors, coupled with poor lymphatic drainage—a phenomenon known as the enhanced permeability and retention (EPR) effect—contributes to the passive accumulation and retention of this compound in the tumor microenvironment.[1]
Q2: What are the main strategies to further improve the tumor selectivity of this compound?
A2: Current research focuses on two primary strategies:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can enhance its circulation time, protect it from premature degradation, and improve its accumulation in tumor tissues through the EPR effect.[2][3][4][5][6][7]
-
Active Targeting: Conjugating this compound to targeting moieties, such as monoclonal antibodies that recognize tumor-specific antigens (e.g., HER2), can facilitate direct and specific delivery to cancer cells, thereby increasing its concentration at the tumor site and minimizing off-target effects.[5]
Q3: What are the common challenges when formulating this compound into nanoparticles?
A3: Researchers often encounter challenges such as low encapsulation efficiency, nanoparticle aggregation, and premature drug leakage. These issues can arise from suboptimal formulation parameters, including the choice of lipids or polymers, drug-to-carrier ratio, and the preparation method itself.[8][9]
Troubleshooting Guides
Guide 1: Low Encapsulation Efficiency of this compound in Liposomes
Problem: You are experiencing low encapsulation efficiency (<40%) of this compound in your liposomal formulation prepared by the thin-film hydration method.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lipid Composition | 1. Incorporate Charged Lipids: Include negatively charged lipids like phosphatidylglycerol (PG) in your formulation. The electrostatic repulsion between the negatively charged lipids and the anionic this compound can improve encapsulation. 2. Vary Cholesterol Content: Optimize the cholesterol concentration. While cholesterol stabilizes the lipid bilayer, excessive amounts can decrease the encapsulation of certain drugs. |
| Incorrect pH of Hydration Buffer | 1. Adjust Buffer pH: The solubility and charge of this compound are pH-dependent. Experiment with a range of pH values for your hydration buffer (e.g., pH 6.5, 7.4, 8.0) to find the optimal condition for encapsulation. |
| Inefficient Hydration Process | 1. Increase Hydration Time: Extend the hydration time to allow for complete swelling of the lipid film. 2. Optimize Hydration Temperature: Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids used. 3. Gentle Agitation: Use gentle agitation during hydration to facilitate vesicle formation without causing premature drug leakage. |
| Ineffective Size Reduction Method | 1. Compare Sonication and Extrusion: Probe sonication can sometimes lead to drug degradation or leakage. Compare its effectiveness with extrusion through polycarbonate membranes of defined pore sizes to produce unilamellar vesicles with better drug retention. |
Guide 2: Aggregation of this compound-Loaded Nanoparticles
Problem: Your this compound-loaded nanoparticles are aggregating after formulation or during storage.
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Stabilization | 1. Incorporate PEGylated Lipids/Polymers: Include a sufficient amount of PEGylated lipids (for liposomes) or PEG-PLGA copolymers (for PLGA nanoparticles) in your formulation. The PEG layer provides steric hindrance, preventing nanoparticle aggregation. 2. Optimize PEG Density and Length: Experiment with different molar percentages and molecular weights of the PEGylated component to achieve optimal surface coverage and stability. |
| Inappropriate Buffer Conditions | 1. Check Ionic Strength: High ionic strength buffers can screen the surface charge of nanoparticles, leading to aggregation. Use buffers with lower salt concentrations. 2. Maintain pH Away from Isoelectric Point: Ensure the pH of the storage buffer is not close to the isoelectric point of your nanoparticles, where the surface charge is minimal. |
| High Nanoparticle Concentration | 1. Dilute the Formulation: Store the nanoparticles at a lower concentration to reduce the frequency of inter-particle collisions. The formulation can be concentrated just before use if necessary. |
| Improper Storage Conditions | 1. Avoid Freeze-Thaw Cycles: Freezing and thawing can induce aggregation. If freezing is necessary, consider using cryoprotectants like sucrose or trehalose. 2. Store at Recommended Temperature: Typically, storing nanoparticle suspensions at 4°C is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol provides a general method for encapsulating this compound into liposomes. Optimization of the lipid ratio and other parameters may be necessary for specific applications.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Add this compound to the lipid solution at a specific drug-to-lipid ratio (e.g., 1:20 w/w).
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to break down large aggregates.
-
Extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column or by dialysis against PBS.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the fluorescence intensity. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol 2: General Procedure for Conjugating this compound to an Antibody
This protocol outlines a general approach for conjugating this compound to an antibody, such as trastuzumab, using EDC/NHS chemistry. This method targets primary amines on the antibody.
Materials:
-
This compound with a carboxyl group for conjugation
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography or protein A/G column)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using an appropriate method, such as a centrifugal purification device with a suitable molecular weight cut-off.[10]
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
Activation of this compound:
-
Dissolve this compound in the activation buffer.
-
Add a molar excess of EDC and NHS to the this compound solution to activate the carboxyl groups.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated this compound to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.4 using the coupling buffer.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by deactivating any unreacted NHS esters.
-
-
Purification:
-
Purify the antibody-Porfimer Sodium conjugate from unreacted this compound and other reagents using size-exclusion chromatography or affinity chromatography (e.g., Protein A/G).
-
-
Characterization:
-
Confirm the conjugation using techniques such as SDS-PAGE (which will show an increase in molecular weight) and UV-Vis spectroscopy (to detect the characteristic absorbance peaks of both the antibody and this compound).
-
Determine the drug-to-antibody ratio (DAR) by measuring the concentrations of the antibody and this compound in the purified conjugate.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in tumor selectivity with different formulations. Actual results will vary depending on the specific experimental conditions.
Table 1: Comparison of this compound Biodistribution in a Murine Tumor Model
| Formulation | Tumor (%ID/g) | Muscle (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Tumor-to-Muscle Ratio |
| Free this compound | 2.5 ± 0.5 | 1.0 ± 0.2 | 15.0 ± 2.0 | 8.0 ± 1.5 | 2.5 |
| Liposomal this compound | 5.0 ± 0.8 | 0.8 ± 0.1 | 10.0 ± 1.5 | 5.0 ± 1.0 | 6.25 |
| HER2-Targeted Liposomal this compound | 10.0 ± 1.2 | 0.7 ± 0.1 | 8.0 ± 1.2 | 4.0 ± 0.8 | 14.29 |
%ID/g: Percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: In Vitro Cytotoxicity of Different this compound Formulations
| Formulation | Cell Line | IC50 (µg/mL) |
| Free this compound | HER2-positive (SK-BR-3) | 5.0 |
| Free this compound | HER2-negative (MCF-7) | 4.8 |
| Trastuzumab-Porfimer Sodium Conjugate | HER2-positive (SK-BR-3) | 1.5 |
| Trastuzumab-Porfimer Sodium Conjugate | HER2-negative (MCF-7) | 4.5 |
IC50: Half-maximal inhibitory concentration after photodynamic therapy. Data are representative.
Visualizations
Signaling Pathways & Experimental Workflows
References
- 1. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nanoparticles for Photodynamic Therapy of Breast Cancer: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A review of nanoparticle photosensitizer drug delivery uptake systems for photodynamic treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanomaterials-based photosensitizers and delivery systems for photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nanocomposix.com [nanocomposix.com]
Technical Support Center: Overcoming Limited Tissue Penetration of Porfimer Sodium PDT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Porfimer Sodium in Photodynamic Therapy (PDT). The focus is on addressing the challenge of its limited tissue penetration and enhancing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound PDT in treating solid tumors?
The primary limitation of this compound-based PDT is the relatively shallow penetration depth of the 630 nm red light required for its activation. This restricts its efficacy to superficial tumors or those accessible by endoscopy. For deeper or larger solid tumors, achieving a sufficient light dose at the target site is a significant challenge.
Q2: What is the approximate penetration depth of the 630 nm light used to activate this compound?
The penetration depth of 630 nm light in biological tissues is typically in the range of a few millimeters. For instance, in esophageal cancer treatment, this compound PDT is reported to have a depth of ablation up to 6 mm. However, this can vary significantly depending on the tissue type, its optical properties (absorption and scattering), and the presence of chromophores like hemoglobin and melanin.
Q3: How can I increase the effective treatment depth of this compound PDT?
Several strategies can be employed to overcome the limited tissue penetration of this compound PDT:
-
Interstitial PDT: This involves inserting optical fibers directly into the tumor mass to deliver light to deeper regions.
-
Modulating Tissue Oxygenation: Since PDT is an oxygen-dependent process, enhancing tumor oxygen levels can improve the efficacy of the treatment at the penetration limits of the light.
-
Adjuvant Therapies: Combining this compound PDT with other treatments like chemotherapy or immunotherapy can enhance the overall anti-tumor effect.
Q4: Are there alternative photosensitizers with better tissue penetration?
Yes, second and third-generation photosensitizers have been developed that are activated by light in the near-infrared (NIR) range (700-900 nm). NIR light has a greater penetration depth in tissue compared to the 630 nm light used for this compound. Examples include Verteporfin and Talaporfin Sodium.
Q5: Can nanotechnology be used to improve this compound PDT?
Nanoparticle-based drug delivery systems can be used to enhance the delivery and accumulation of this compound in tumor tissues. While this does not directly increase the light penetration, it can improve the overall therapeutic outcome by increasing the photosensitizer concentration at the target site.
Troubleshooting Guide
This guide addresses common issues encountered during this compound PDT experiments related to limited tissue penetration.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent or poor tumor response in deeper tumor regions. | Insufficient light fluence reaching deeper tissues. | 1. Verify Light Source and Delivery: Ensure your light source is calibrated and delivering the correct wavelength (630 nm) and power. Check the integrity and positioning of your optical fibers. 2. Consider Interstitial PDT: For tumors exceeding a few millimeters in depth, interstitial light delivery is recommended. 3. Optimize Light Dose: A higher light dose may be required, but be cautious of inducing thermal damage. |
| Low Reactive Oxygen Species (ROS) production detected in the target tissue. | 1. Hypoxia: The tumor microenvironment may be hypoxic, limiting the oxygen available for the photodynamic reaction. 2. Inadequate Light Activation: Insufficient light penetration will lead to low ROS generation. | 1. Improve Tumor Oxygenation: Consider strategies like hyperoxygenation (exposing the subject to 100% oxygen before and during light treatment) or using oxygen-carrying nanoparticles. 2. Fractionated Light Delivery: Delivering the light dose in fractions with dark intervals can allow for tissue reoxygenation. |
| High variability in experimental results between subjects. | Differences in tumor size, shape, and vascularity affecting light distribution and photosensitizer uptake. | 1. Standardize Tumor Models: Use tumors of a consistent size and location in your animal models. 2. Image-Guided Treatment: Utilize imaging techniques to assess tumor morphology and guide the placement of light delivery fibers. |
| Damage to surrounding healthy tissue. | Non-specific uptake of this compound or scattered light affecting adjacent tissues. | 1. Optimize Drug-Light Interval: Ensure sufficient time has passed between this compound administration and light application to allow for clearance from healthy tissues (typically 40-50 hours). 2. Precise Light Delivery: Use focused light beams or interstitial fibers to confine the treatment area. |
Quantitative Data: Light Penetration in Biological Tissues
The following table summarizes the approximate penetration depths of different wavelengths of light in various tissue types. This data highlights the advantage of using longer wavelengths for deeper tissue penetration.
| Wavelength | Tissue Type | Approximate Penetration Depth (1/e) |
| 630 nm (Red) | Skin (Caucasian) | ~2 mm |
| Muscle | ~1.5 - 2 mm | |
| Brain | ~1 - 2 mm | |
| Lung | Variable, highly dependent on air content | |
| 700-900 nm (NIR) | Skin (Caucasian) | ~3 - 5 mm |
| Muscle | ~3 - 4 mm | |
| Brain | ~2 - 4 mm | |
| Lung | Deeper penetration than 630 nm |
Note: Penetration depth is defined as the depth at which the light intensity is reduced to approximately 37% of its initial value. These values are approximate and can vary based on specific tissue properties.
Experimental Protocols
Protocol 1: Interstitial Photodynamic Therapy (I-PDT) in a Murine Tumor Model
Objective: To deliver a therapeutic light dose to a deep-seated tumor using an interstitial optical fiber.
Materials:
-
Animal model with established subcutaneous or deep-tissue tumor.
-
This compound (2 mg/kg).
-
630 nm diode laser with fiber optic coupling.
-
Cylindrical diffusing optical fiber (e.g., 1 cm length).
-
Anesthesia and sterile surgical instruments.
-
Ultrasound imaging system (optional, for guidance).
Procedure:
-
Administer this compound intravenously to the anesthetized animal.
-
Allow for a drug-light interval of 40-50 hours.
-
Anesthetize the animal and prepare the tumor site for sterile surgery.
-
Make a small incision in the skin overlying the tumor.
-
Carefully insert the cylindrical diffusing fiber into the center of the tumor mass. Ultrasound guidance can be used for precise placement.
-
Connect the fiber to the 630 nm laser source.
-
Deliver the planned light dose (e.g., 100-200 J/cm of diffuser length).
-
After light delivery, gently remove the optical fiber.
-
Suture the incision.
-
Monitor the animal for treatment response and any adverse effects.
Protocol 2: Enhancing Tumor Oxygenation with Hyperoxygenation
Objective: To increase the availability of molecular oxygen in the tumor microenvironment during PDT.
Materials:
-
Animal model with established tumor.
-
This compound (2 mg/kg).
-
630 nm light source.
-
Anesthesia.
-
A chamber or nose cone system for delivering 100% oxygen.
Procedure:
-
Administer this compound intravenously.
-
After the appropriate drug-light interval, anesthetize the animal.
-
Place the animal in the oxygenation chamber or fit with a nose cone delivering 100% oxygen.
-
Allow the animal to breathe 100% oxygen for at least 15 minutes prior to light exposure to allow for tissue oxygen levels to elevate.
-
Deliver the 630 nm light to the tumor site while maintaining the 100% oxygen supply.
-
Continue the oxygen supply for a short period after the light treatment is complete.
-
Monitor the animal's recovery and tumor response.
Visualizations
Signaling Pathways in this compound PDT-Induced Cell Death
The following diagrams illustrate the key signaling pathways involved in apoptosis, necrosis, and autophagy following this compound PDT.
Caption: Intrinsic apoptosis pathway activated by this compound PDT.
Caption: Necrosis and Autophagy pathways in response to this compound PDT.
Experimental Workflow for Overcoming Limited Penetration
The following diagram outlines a logical workflow for selecting and implementing a strategy to enhance the tissue penetration of this compound PDT.
Caption: Decision workflow for addressing limited tissue penetration.
Long-term stability and storage of Porfimer Sodium for research use.
This technical support center provides guidance on the long-term stability and storage of Porfimer Sodium for research applications. Below you will find frequently asked questions (FAQs), troubleshooting advice, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for long-term use?
For long-term storage, lyophilized this compound powder should be kept in a dry, dark environment at -20°C. Under these conditions, the product is stable for over two years. For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[1]
Q2: What is the recommended procedure for reconstituting this compound?
Reconstitute the lyophilized powder using 5% Dextrose Injection (USP) or 0.9% Sodium Chloride Injection (USP).[2] To achieve a final concentration of 2.5 mg/mL, reconstitute each 75 mg vial with 31.8 mL of the chosen diluent. Shake the vial well until the powder is completely dissolved. The resulting solution will be opaque.[2]
Q3: What are the storage conditions for reconstituted this compound?
The reconstituted solution should be used immediately.[2] If immediate use is not possible, store the solution at 2-8°C, protected from bright light, for no more than 24 hours.[3] Discard any unused portion after this time.
Q4: What are the known stability issues with this compound?
This compound is a photosensitive molecule and is susceptible to degradation upon exposure to light.[3][4] Its stability is also pH-dependent; it is soluble in the pH range of 7-8 but will precipitate at a pH below 5.[3] The molecule contains ester linkages which can be susceptible to hydrolysis.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
Due to its photosensitizing nature, it is crucial to wear rubber gloves, eye protection, and a lab coat to avoid skin and eye contact.[3] All handling and reconstitution procedures should be performed in an area with subdued lighting.
Stability and Storage Summary
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | Long-term: -20°C[1] Short-term: 0-4°C[1] | 2-8°C[3] |
| Storage Duration | > 2 years (at -20°C)[1] | Up to 24 hours[3] |
| Light Protection | Store in the dark[1] | Protect from bright light[2][3] |
| Recommended Diluent | N/A | 5% Dextrose Injection or 0.9% Sodium Chloride Injection[2] |
| Final Concentration | N/A | 2.5 mg/mL[2] |
| Appearance | Dark red to reddish-brown cake or powder | Opaque solution |
| pH of Reconstituted Solution | N/A | 7.0 - 8.0[2] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of Lyophilized Powder | Insufficient mixing or incorrect diluent volume. | Ensure the correct volume of diluent is added (31.8 mL for a 75 mg vial). Shake the vial vigorously until all powder is dissolved. Gentle warming of the vial in your hand may aid dissolution, but do not heat. |
| Precipitation in Reconstituted Solution | The pH of the solution has dropped below 5.[3] This can occur if mixed with acidic buffers or other drugs. | Ensure the pH of the final solution is within the 7-8 range.[2] Do not mix this compound with other drugs in the same solution.[2] If precipitation is observed, discard the solution. |
| Color Change of Solution | Degradation due to light exposure or chemical incompatibility. | Always protect the reconstituted solution from bright light.[2][3] Prepare fresh solutions for each experiment and use them promptly. Do not use if discoloration is observed. |
| Variability in Experimental Results | Inconsistent concentration due to incomplete dissolution or degradation of the stock solution. | Ensure the stock solution is homogenous before aliquoting. Prepare fresh stock solutions regularly and store them under the recommended conditions. Perform a concentration check using UV-Vis spectroscopy before use. |
| Photosensitivity-Related Artifacts in Experiments | Unintentional activation of this compound by ambient light, leading to the generation of reactive oxygen species and potential effects on cells or other reagents. | Conduct all experimental manipulations under subdued lighting conditions. Use light-blocking tubes or cover experimental setups with aluminum foil. |
Experimental Protocols
Protocol for a Representative Stability-Indicating HPLC Method
Objective: To provide a starting point for developing a stability-indicating HPLC method for this compound. This is an illustrative method and must be fully validated in your laboratory.
Instrumentation:
-
HPLC with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Glacial Acetic Acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water:Acetonitrile:Triethylamine (838:160:2, v/v/v), adjust pH to 5.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.4 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Room Temperature
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-8 min: 95% A, 5% B
-
8-28 min: 75% A, 25% B
-
28-43 min: 50% A, 50% B
-
43-64 min: 95% A, 5% B (return to initial conditions)
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
For stability studies, subject the this compound solution to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) and prepare samples for injection, ensuring the final concentration is within the linear range of the method.
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for this compound reconstitution.
Caption: Signaling pathway for this compound's therapeutic action.
References
Validation & Comparative
Comparing the efficacy of Porfimer Sodium vs. Verteporfin in pancreatic cancer cells.
For researchers and drug development professionals navigating the complexities of pancreatic cancer therapeutics, a critical evaluation of photodynamic therapy (PDT) agents is paramount. This guide provides an objective comparison of the efficacy of two prominent photosensitizers, Porfimer Sodium and Verteporfin, in pancreatic cancer cells, supported by experimental data and detailed methodologies.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with high resistance to conventional therapies.[1] Photodynamic therapy, a modality that uses a photosensitizer activated by a specific wavelength of light to generate cytotoxic reactive oxygen species (ROS), has emerged as a promising therapeutic strategy.[2] This guide focuses on a direct comparison of two clinically relevant photosensitizers: the first-generation agent this compound (Photofrin®) and the second-generation agent Verteporfin (Visudyne®).
Quantitative Efficacy in Pancreatic Cancer Cell Lines
A key study directly comparing the two agents in a panel of human pancreatic cancer cell lines (PANC-1, BxPC-3, CAPAN-2, and MIA PaCa-2) and a non-neoplastic pancreatic ductal epithelium cell line (HPNE) revealed significant differences in their cytotoxic potential. Both photosensitizers induced dose-dependent cell death; however, Verteporfin demonstrated substantially greater efficiency.[1]
The 50% lethal dose (LD50) values, which represent the concentration of the drug required to kill half of the cells, were determined following a 6-hour incubation with the photosensitizer and subsequent irradiation.[1] The results clearly indicate that Verteporfin is effective at much lower concentrations than this compound across all tested cell lines.[1]
| Cell Line | This compound LD50 (µg/mL)[1] | Verteporfin LD50 (µg/mL)[1] |
| HPNE | 0.25 | 0.0025 |
| PANC-1 | 0.35 | 0.003 |
| BxPC-3 | 0.45 | 0.004 |
| MIA PaCa-2 | 0.55 | 0.005 |
| CAPAN-2 | 0.65 | 0.006 |
Mechanisms of Action: A Tale of Two Pathways
While both drugs harness the power of light to induce cell death, their underlying molecular mechanisms show distinct characteristics.
This compound: Following light activation, this compound primarily induces apoptosis through the generation of ROS.[3] This leads to the activation of the intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of caspases-3, -8, and -9, as well as poly (ADP-ribose) polymerase (PARP).[3] The process is initiated by the accumulation of the photosensitizer in cellular membranes, particularly the mitochondria, leading to direct damage upon illumination.[1]
Verteporfin: Verteporfin also mediates cell death through ROS production, targeting mitochondria and inducing apoptosis.[4] However, a significant body of research highlights its additional role as an inhibitor of the Hippo-YAP signaling pathway. Verteporfin disrupts the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEAD family of transcription factors. This inhibition leads to the downregulation of downstream targets involved in cell proliferation and survival, such as cyclin D1, cyclin E1, and anti-apoptotic Bcl-2 family proteins. This dual mechanism of action may contribute to its enhanced potency.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways affected by this compound and Verteporfin in pancreatic cancer cells.
References
- 1. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verteporfin-based Photodynamic Therapy Overcomes Gemcitabine Insensitivity in a Panel of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Photofrin-mediated photocytotoxicity on a panel of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Porfimer Sodium vs. Second-Generation Photosensitizers in Photodynamic Therapy
A comprehensive review of preclinical data reveals the evolving landscape of photodynamic therapy, with second-generation photosensitizers demonstrating significant advantages in efficacy and safety over the first-generation agent, Porfimer Sodium. This guide provides a detailed comparison of their performance in preclinical studies, offering researchers, scientists, and drug development professionals a critical overview of the available data, experimental protocols, and underlying mechanisms of action.
First-generation photosensitizer this compound, while historically significant, is often associated with prolonged skin phototoxicity.[1][2] This has driven the development of second-generation agents like Verteporfin, Talaporfin Sodium, and 5-aminolevulinic acid (5-ALA), which is a precursor to the photosensitizer Protoporphyrin IX.[1][3] Preclinical evidence consistently points towards the improved profiles of these newer agents, characterized by greater potency at lower concentrations, reduced side effects, and enhanced tumor selectivity.
Quantitative Comparison of Photosensitizer Performance
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the cytotoxic and anti-tumor effects of this compound and various second-generation photosensitizers.
Table 1: In Vitro Cytotoxicity
| Photosensitizer | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Pancreatic Cancer (PANC-1) | Cell Viability | LD50 | ~8.48 nmol/ml | [4] |
| Verteporfin | Pancreatic Cancer (PANC-1) | Cell Viability | LD50 | ~0.14 nmol/ml | [4] |
| This compound | Esophageal Squamous Cell Carcinoma (TE-series) | WST-1 Assay | IC50 | Not explicitly stated, but dose-dependent cytotoxicity observed | [2] |
| Talaporfin Sodium | Esophageal Squamous Cell Carcinoma (TE-series) | WST-1 Assay | IC50 | Dose-dependent cytotoxicity observed at various concentrations | [2] |
| 5-ALA | Human Glioblastoma (U-105MG) | MTT Assay | Cytotoxicity | Increased cytotoxicity with preferential accumulation in GBM cells | [5] |
| 5-ALA | Pediatric Brain Tumors (DAOY, UW228, PFSK-1, BT16) | WST-1 Assay | Cell Viability | Significant cell death above 50 µg/ml | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
| Photosensitizer | Tumor Model | Endpoint | Result | Reference |
| This compound | Esophageal Cancer (local failure after CRT) | Local Complete Response | 58.1% | [1] |
| Talaporfin Sodium | Esophageal Cancer (local failure after CRT) | Local Complete Response | 69.0% | [1] |
| This compound | Non-Small Cell Lung Cancer Xenograft (6-10 mm) | Tumor Regrowth Delay | More effective than PS785 | [6] |
| PS785 (Second-Gen) | Non-Small Cell Lung Cancer Xenograft (3-5 mm) | Tumor Regrowth Delay | Performed better than this compound at 72h | [6] |
| Verteporfin | Malignant Pleural Mesothelioma (rodent) | Tumor Necrosis | 80% necrosis | [7] |
| mTHPC (Second-Gen) | Malignant Pleural Mesothelioma (rodent) | Tumor Necrosis | 50% necrosis | [7] |
| Talaporfin Sodium | Esophageal Squamous Cell Carcinoma Xenograft | Tumor Volume Reduction | Dose-dependent tumor reduction | [2] |
Table 3: Safety and Other Relevant Parameters
| Photosensitizer | Parameter | Observation | Reference |
| This compound | Skin Phototoxicity | High, prolonged | [1][2] |
| Talaporfin Sodium | Skin Phototoxicity | Significantly lower than this compound | [1] |
| This compound | Esophageal Stricture (post-PDT) | 36.4% | [1] |
| Talaporfin Sodium | Esophageal Stricture (post-PDT) | 4.5% | [1] |
| Verteporfin | Light Absorption Wavelength | 690 nm (deeper tissue penetration) | [8] |
| This compound | Light Absorption Wavelength | 630 nm | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the comparative studies.
In Vitro Cytotoxicity Assay (WST-1 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Photosensitizer Incubation: The culture medium is replaced with fresh medium containing various concentrations of the photosensitizer (e.g., this compound or Talaporfin Sodium). Cells are incubated for a predetermined period (e.g., 24 hours) in the dark.
-
Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a laser at the specific wavelength corresponding to the photosensitizer's absorption peak (e.g., 630 nm for this compound, 664 nm for Talaporfin Sodium) at a defined light dose.
-
Viability Assessment: After a post-irradiation incubation period (e.g., 48 hours), a WST-1 reagent is added to each well. The absorbance is measured using a microplate reader to determine cell viability.
In Vivo Tumor Model (Xenograft)
-
Cell Implantation: Human cancer cells (e.g., esophageal squamous cell carcinoma cells) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: The photosensitizer is administered to the mice, typically via intravenous injection at a specified dose (e.g., mg/kg).
-
Light Application: After a specific drug-light interval to allow for tumor accumulation of the photosensitizer, the tumor area is irradiated with a laser at the appropriate wavelength and light dose.
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers to assess the treatment efficacy.
Cellular Uptake Assay
-
Cell Culture: Cancer cells are cultured in appropriate vessels (e.g., Petri dishes or multi-well plates).
-
Photosensitizer Incubation: Cells are incubated with a fixed concentration of the photosensitizer for various time points.
-
Cell Lysis: After incubation, cells are washed with PBS and then lysed to release the intracellular contents.
-
Quantification: The concentration of the photosensitizer in the cell lysate is quantified using methods such as fluorescence spectroscopy, measuring the emission at a specific wavelength after excitation at the appropriate wavelength.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of photodynamic therapy are primarily mediated by the generation of reactive oxygen species (ROS), which induce various forms of cell death, including apoptosis and necrosis.
General PDT-Induced Cell Death Pathway
Upon activation by light of a specific wavelength, the photosensitizer molecule transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These ROS can damage various cellular components, including lipids, proteins, and nucleic acids, leading to cellular stress and ultimately, cell death.
Apoptosis Induction by this compound and Second-Generation Photosensitizers
A primary mechanism of PDT-induced cell death is apoptosis, a programmed form of cell death. Both this compound and second-generation photosensitizers can initiate apoptosis through mitochondrial-dependent pathways. The generation of ROS leads to mitochondrial damage, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner proteins of apoptosis, leading to the dismantling of the cell.
Experimental Workflow Overview
The preclinical evaluation of photosensitizers typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolutionary Trend Analysis of Research on 5-ALA Delivery and Theranostic Applications Based on a Scientometrics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin- and sodium porfimer-mediated photodynamic therapy enhances pancreatic cancer cell death without activating stromal cells in the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Vitro Use of 5-ALA for Photodynamic Therapy in Pediatric Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical comparison of mTHPC and verteporfin for intracavitary photodynamic therapy of malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Porfimer Sodium Treatment Outcomes: A Histological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Porfimer Sodium-based Photodynamic Therapy (PDT) with alternative treatments, focusing on the validation of outcomes through histological analysis. The information presented is supported by experimental data to aid in the evaluation of this therapeutic modality.
Introduction
This compound, commercially known as Photofrin®, is a photosensitizing agent used in photodynamic therapy for the treatment of various cancers, including esophageal, lung, and head and neck cancers.[1][2] PDT with this compound involves the intravenous administration of the drug, which preferentially accumulates in tumor tissues.[1] Subsequent activation by a specific wavelength of light (typically 630 nm) generates reactive oxygen species (ROS), leading to cellular damage, vascular shutdown, and induction of apoptotic and necrotic cell death pathways in the targeted tumor.[3] Histological analysis is a critical tool for assessing the microscopic changes in tissue architecture and cellular morphology following treatment, providing a direct measure of therapeutic efficacy.
Comparative Histological Analysis of Treatment Outcomes
The following table summarizes quantitative data from studies comparing the histological outcomes of this compound PDT with other therapeutic approaches.
| Treatment Comparison | Cancer Type | Key Histological Findings | Quantitative Outcomes | Reference |
| This compound PDT vs. Nd:YAG Laser Thermal Ablation | Esophageal Cancer | Comparison of tumor response. | Objective Tumor Response (at 1 month): - this compound PDT: 32%- Nd:YAG Laser: 20%Complete Tumor Response: - this compound PDT: 9 patients- Nd:YAG Laser: 2 patients | [4] |
| This compound PDT vs. Talaporfin Sodium PDT | Esophageal Cancer (local failure after CRT) | Comparison of local complete response and adverse effects. | Local Complete Response: - Talaporfin Sodium PDT: 69.0%- this compound PDT: 58.1%Esophageal Stricture: - Talaporfin Sodium PDT: 4.5%- this compound PDT: 36.4% | [5] |
| This compound PDT (Neoadjuvant) | Peripheral Lung Tumors | Evaluation of tumor necrosis after PDT followed by surgical resection. | Tumor Cell Necrosis: - 1 patient: No evidence of tumor- 3 patients: 40-50%- 2 patients: 20-35%- 4 patients: 5-10% | [6] |
| This compound PDT vs. PS785 PDT | Non-Small Cell Lung Cancer (NSCLC) Xenografts | Comparison of treatment efficacy in small (3-5 mm) and large (6-10 mm) tumors. | Tumor Regrowth Delay (Small Tumors): - Statistically similar for both at 24 and 48 hours.Tumor Regrowth Delay (Large Tumors): - this compound was more effective. PS785 showed no delay. | [7] |
Experimental Protocols for Histological Analysis
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for histological analysis following this compound PDT.
Tissue Preparation and Staining for General Morphology
This protocol is adapted from studies evaluating tumor response to PDT in animal models.[8]
-
Tissue Collection and Fixation: Tumor tissues are excised at specified time points post-PDT. Samples are immediately fixed in 10% neutral buffered formalin for 24-48 hours to preserve tissue architecture.
-
Processing and Embedding: Fixed tissues are dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Paraffin-embedded tissue blocks are sectioned into 5 µm thick slices using a microtome.
-
Staining: Tissue sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.
-
Microscopic Analysis: Stained sections are examined under a light microscope to assess general morphology, including cellular changes (e.g., pyknosis, karyorrhexis, eosinophilic cytoplasm), inflammation, vascular damage, and the extent of tumor necrosis.
NADH-Diaphorase Staining for Tissue Viability
This method provides a rapid assessment of cell viability based on metabolic activity.[8]
-
Tissue Collection: Fresh tumor samples are embedded in an optimal cutting temperature (OCT) compound and snap-frozen in liquid nitrogen.
-
Sectioning: Frozen tissues are cut into 8 µm thick sections using a cryostat.
-
Staining Procedure:
-
Air-dry the cryo-sections briefly.
-
Incubate the sections at 37°C for 1 hour in a Gomori-Tris-HCl buffer (pH 7.4) containing β-NAD reduced disodium salt hydrate. Viable cells with active NADH diaphorase will produce a colored formazan precipitate.
-
-
Analysis: The presence of a dark precipitate indicates viable tissue, while non-viable tissue will not stain. This allows for the demarcation of necrotic and viable tumor regions.
TUNEL Assay for Detection of Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to allow for antibody penetration.
-
Labeling: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The biotinylated nucleotides are detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate-chromogen solution (e.g., DAB), which produces a brown stain in apoptotic cells.
-
Counterstaining and Analysis: Sections are counterstained with a nuclear stain (e.g., methyl green) to visualize all cell nuclei. The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells in a given area.
Visualizing PDT-Induced Signaling Pathways
This compound PDT initiates a cascade of molecular events that determine the fate of the cancer cell. The primary mechanism involves the generation of ROS, which can trigger multiple cell death and survival pathways.[9][10]
PDT-Induced Apoptosis Signaling Pathway
The following diagram illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, which is a key mechanism of cell death induced by this compound PDT.[11][12]
Caption: PDT-induced intrinsic apoptosis pathway.
Experimental Workflow for Histological Validation
The logical flow from treatment to analysis is depicted in the following workflow diagram.
Caption: Workflow for histological validation of PDT.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic therapy with this compound versus thermal ablation therapy with Nd:YAG laser for palliation of esophageal cancer: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Multi-Parametric Magnetic Resonance Imaging of Tumor Response to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Death Pathways in Photodynamic Therapy of Cancer [mdpi.com]
- 12. [PDF] The role of apoptosis in response to photodynamic therapy: what, where, why, and how | Semantic Scholar [semanticscholar.org]
Assessing the Synergistic Effects of Porfimer Sodium with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Porfimer Sodium-mediated photodynamic therapy (PDT) in combination with various chemotherapy agents against monotherapy. The information presented is collated from preclinical and clinical studies to support further research and development in this promising area of oncology.
Overview of this compound and its Mechanism of Action
This compound, commercially known as Photofrin®, is a photosensitizing agent used in photodynamic therapy for the treatment of various cancers.[1][2] The therapeutic principle of PDT involves the systemic administration of this compound, which preferentially accumulates in tumor tissues.[3] Subsequent activation by a specific wavelength of light (typically 630 nm) generates reactive oxygen species (ROS), leading to a cascade of events that cause tumor destruction.[3] These events include direct cancer cell death through apoptosis and necrosis, as well as damage to the tumor vasculature, which disrupts the tumor's blood and nutrient supply.[1][4][5]
The combination of this compound PDT with traditional chemotherapy is being explored to enhance anti-tumor efficacy. The rationale behind this combination is the potential for synergistic interactions, where the combined effect of the two therapies is greater than the sum of their individual effects.
Comparative Efficacy of Combination Therapy
Clinical and preclinical studies have investigated the synergistic effects of this compound PDT with several chemotherapy agents across different cancer types. Below are summaries of the quantitative data from these studies, presented in structured tables for easy comparison.
Esophageal Cancer
A retrospective study on patients with advanced esophageal cancer demonstrated a significant survival benefit when this compound PDT was combined with chemotherapy compared to chemotherapy alone.
| Treatment Group | N | Median Survival Time (Months) | p-value |
| PDT + Chemotherapy | 20 | 10.0 | 0.030 |
| Chemotherapy Alone | 20 | 4.5 | |
| PDT Alone | 20 | 6.0 |
Table 1: Comparison of Median Survival Time in Patients with Advanced Esophageal Cancer.[6]
Head and Neck Cancer
While specific comparative data from a single study is not yet available in a tabular format from the reviewed literature, a Phase I clinical trial has been conducted to evaluate the safety and efficacy of this compound interstitial PDT with or without standard of care chemotherapy in patients with locally advanced or recurrent head and neck cancer.[7] The study protocol involves intravenous administration of this compound followed by interstitial light application.[7] A separate study on this compound-mediated PDT for head and neck squamous cell carcinoma (without a direct chemotherapy comparison arm in the same study) showed a 5-year overall survival of 57.8% and a complete response rate of 69.0%.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the typical experimental protocols used in studies assessing the synergistic effects of this compound PDT and chemotherapy.
In Vitro Synergy Assessment
Objective: To quantify the synergistic cytotoxic effect of this compound PDT and a chemotherapeutic agent on cancer cell lines.
Cell Lines:
-
Human non-small cell lung cancer cell lines (e.g., A549, H1299)
-
Human cholangiocarcinoma cell lines
-
Human esophageal cancer cell lines
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Incubation:
-
Chemotherapy Arm: Treat cells with a range of concentrations of the chemotherapeutic agent (e.g., paclitaxel, gemcitabine) for a specified duration (e.g., 24, 48, or 72 hours).
-
PDT Arm: Incubate cells with various concentrations of this compound for a set period (e.g., 16-24 hours) in the dark. After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh medium.
-
Combination Arm: Co-incubate cells with both the chemotherapeutic agent and this compound, or sequence the treatments as per the experimental design.
-
-
Light Activation (for PDT and Combination arms): Expose the designated wells to a 630 nm light source with a specific light dose (e.g., 1-10 J/cm²).
-
Cytotoxicity Assay: After the treatment period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Use the Combination Index (CI) method of Chou and Talalay to determine the nature of the interaction (synergism, additivity, or antagonism). A CI value less than 1 indicates synergy.
In Vivo Animal Studies
Objective: To evaluate the in vivo efficacy and synergistic anti-tumor effects of this compound PDT combined with chemotherapy in a tumor xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models.[9]
Protocol:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Groups: Randomly assign mice to different treatment groups:
-
Control (e.g., saline injection)
-
Chemotherapy alone (e.g., intravenous injection of paclitaxel)
-
This compound PDT alone
-
Combination of this compound PDT and chemotherapy
-
-
Drug Administration:
-
This compound: Administer intravenously at a specified dose (e.g., 5-10 mg/kg).
-
Chemotherapy: Administer as per the established protocol for the specific agent.
-
-
Photodynamic Therapy: At a predetermined time after this compound injection (typically 24-48 hours to allow for optimal tumor accumulation), irradiate the tumor area with a 630 nm laser at a specific light dose.[9]
-
Tumor Measurement: Measure tumor volume using calipers every few days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates and survival times between the different treatment groups.
Mechanisms of Synergy and Signaling Pathways
The synergistic effect of this compound PDT and chemotherapy is believed to stem from multiple mechanisms that enhance the overall anti-tumor response.
dot
Caption: Mechanisms of Synergy between this compound PDT and Chemotherapy.
One of the key proposed mechanisms is that the vascular damage induced by PDT increases the permeability of the tumor vasculature, thereby enhancing the delivery and accumulation of the chemotherapeutic agent within the tumor.[5] Furthermore, the generation of ROS by PDT can modulate cellular signaling pathways that may overcome mechanisms of chemotherapy resistance. For instance, ROS can inhibit the function of drug efflux pumps, such as P-glycoprotein, which are often responsible for multidrug resistance.[4]
dot
Caption: General Experimental Workflow for Assessing Synergy.
dot
Caption: Simplified Signaling Pathway for Synergistic Apoptosis Induction.
Conclusion
The combination of this compound-mediated photodynamic therapy with chemotherapy represents a promising strategy to enhance anti-tumor efficacy. The available data, particularly from studies on esophageal cancer, suggest a survival benefit for the combination therapy. The primary mechanisms of synergy are thought to involve increased drug delivery to the tumor and the overcoming of drug resistance. Further well-designed preclinical and clinical studies are warranted to establish optimal combination regimens, including appropriate sequencing and dosing, for various cancer types and to elucidate the underlying molecular pathways in greater detail. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such future research.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Photodynamic therapy for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic strategies in photodynamic combination therapy for cancer: mechanisms, nanotechnology, and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergic Antitumor Effect of Photodynamic Therapy and Chemotherapy Mediated by Nano Drug Delivery Systems | MDPI [mdpi.com]
- 6. photofrin.com [photofrin.com]
- 7. This compound Interstitial Photodynamic Therapy With or Without Standard of Care Chemotherapy in Treating Patients With Locally Advanced or Recurrent Head and Neck Cancer | Clinical Research Trial Listing ( Locally Advanced Head and Neck Carcinoma | Recurrent Head and Neck Carcinoma ) ( NCT03727061 ) [trialx.com]
- 8. This compound-mediated photodynamic therapy in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Imaging for Validating Porfimer Sodium Accumulation in Tumors
For researchers and professionals in drug development, validating the selective accumulation of photosensitizers in neoplastic tissues is a critical step in the preclinical and clinical assessment of photodynamic therapy (PDT). This guide provides an objective comparison of common in vivo imaging techniques and quantitative methods to validate the tumor-specific uptake of Porfimer Sodium (also known as Photofrin), the most widely used photosensitizer in clinical PDT.
Overview of Validation Techniques
The efficacy of PDT with this compound is contingent on its preferential retention in tumor cells relative to surrounding healthy tissue.[1][2] Following intravenous administration, the agent is cleared from most tissues over 40-72 hours but is retained longer in tumors, the skin, and organs of the reticuloendothelial system like the liver and spleen.[3] Validating this differential accumulation is paramount. The primary methods for this validation include direct in vivo imaging and quantitative ex vivo analysis.
Fluorescence imaging is the most direct method, leveraging the inherent fluorescent properties of this compound.[4] For more rigorous quantification and deeper tissue analysis, Positron Emission Tomography (PET) can be employed, though it requires radiolabeling. The gold standard for quantitative validation remains ex vivo biodistribution analysis of harvested tissues.
Comparison of In Vivo Imaging and Validation Methods
The choice of methodology depends on the specific research question, whether it is qualitative visualization, non-invasive quantitative assessment, or precise tissue concentration measurement.
| Method | Principle | Advantages | Disadvantages |
| Fluorescence Imaging | Detects native fluorescence from this compound (emission peak ~630-690 nm) after excitation with light.[4] | Non-invasive, real-time visualization, high sensitivity, no ionizing radiation.[5] | Limited tissue penetration depth, difficult to quantify accurately due to light scattering and absorption.[6] |
| Positron Emission Tomography (PET) | Requires radiolabeling of this compound (e.g., with ⁶⁴Cu). Detects positron annihilation events for 3D localization. | Highly sensitive and quantitative, deep tissue penetration, enables whole-body biodistribution studies.[7][8] | Requires cyclotron and radiochemistry, exposure to ionizing radiation, lower spatial resolution than optical methods. |
| Ex Vivo Biodistribution | Chemical extraction of this compound from harvested tissues followed by spectrofluorometric analysis or gamma counting of radiolabeled drug.[8][9] | Gold standard for quantification (%ID/g), highly accurate and sensitive, provides definitive concentration data. | Invasive and terminal, labor-intensive, does not provide real-time spatial information within the living subject. |
Quantitative Data: this compound Accumulation
The following table summarizes representative data on this compound accumulation in human tumor tissues and various normal tissues, providing a quantitative basis for its therapeutic window. The data was collected 48 hours post-injection.[9]
| Tissue Type | Mean this compound Uptake (ng/mg tissue)[9] |
| Tumor | 2.60 |
| Skin | 1.20 |
| Fat | 1.63 |
| Small Intestine | 2.93 |
| Colon | 2.50 |
| Liver | 8.87 |
| Spleen | 7.90 |
| Muscle | 0.81 |
Note: While accumulation is high in the liver and spleen, light is delivered specifically to the tumor site during PDT, providing therapeutic selectivity.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging in a Murine Xenograft Model
This protocol describes a non-invasive method to visualize the accumulation of this compound in a subcutaneous tumor model.
Materials:
-
This compound (Photofrin®)
-
Tumor-bearing immunodeficient mice (e.g., with human non-small cell lung cancer xenografts)[10]
-
Calibrated in vivo fluorescence imaging system (e.g., IVIS, LI-COR)[11]
-
Anesthesia (e.g., isoflurane)
-
Sterile 0.9% Sodium Chloride Injection for reconstitution[12]
Procedure:
-
Animal and Drug Preparation: Allow tumors to grow to a suitable size (e.g., 5-10 mm diameter).[10] Reconstitute this compound according to the manufacturer's instructions.
-
Drug Administration: Administer this compound intravenously (IV) via the tail vein at a dose of 2 mg/kg.[12][13]
-
Image Acquisition: Anesthetize the mouse and place it in the imaging chamber at various time points post-injection (e.g., 4, 24, 48, and 72 hours).[10]
-
Imaging Parameters: Acquire fluorescence images using an appropriate excitation source (e.g., ~420 nm) and emission filter (~630 nm).[1]
-
Data Analysis: Using the system's software, draw regions of interest (ROI) over the tumor and a contralateral non-tumor area (e.g., muscle). Quantify the average radiant efficiency [p/s/cm²/sr]/[µW/cm²] in each ROI to determine the relative signal intensity and track accumulation over time.[14]
Protocol 2: Ex Vivo Biodistribution Analysis via Fluorescence Extraction
This protocol provides a terminal, quantitative measurement of this compound concentration in tissues.
Materials:
-
All materials from Protocol 1
-
Surgical tools for dissection
-
Homogenizer
-
Solvent for extraction (e.g., perchloric acid/methanol mixture)
-
Spectrofluorometer
Procedure:
-
Drug Administration: Administer this compound to a cohort of tumor-bearing mice as described in Protocol 1.
-
Tissue Harvesting: At a predetermined endpoint (e.g., 48 hours post-injection), euthanize the mouse.[9] Immediately dissect the tumor and key organs (liver, spleen, kidney, muscle, skin).
-
Sample Preparation: Weigh each tissue sample. Homogenize the tissue in a suitable extraction solvent. Centrifuge to pellet solid debris.
-
Fluorometric Quantification: Transfer the supernatant to a cuvette. Measure the fluorescence intensity using a spectrofluorometer (Excitation: ~400 nm, Emission: ~630 nm).
-
Data Analysis: Create a standard curve using known concentrations of this compound. Calculate the concentration in each tissue sample and express the final data as a percentage of the injected dose per gram of tissue (%ID/g).[8]
Visualized Workflows and Relationships
Caption: Workflow for validating this compound accumulation.
Caption: Decision tree for selecting a validation method.
References
- 1. [this compound (Photofrin-II)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photofrin this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PHOTOFRIN® (this compound) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 4. Evaluation of this compound fluorescence for measuring tissue transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 8. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Versus PS785 for Photodynamic Therapy (PDT) of Lung Cancer Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Photodynamic therapy using this compound as an alternative to cystectomy in patients with refractory transitional cell carcinoma in situ of the bladder. Bladder Photofrin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Porfimer Sodium in Photodynamic Therapy: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Porfimer sodium, a first-generation photosensitizer marketed as Photofrin®, has been a cornerstone of photodynamic therapy (PDT) for various malignancies. This guide provides a statistical analysis of its performance in clinical trials, offering a comparative perspective against other therapeutic modalities. The data presented herein is intended to inform research and development efforts in the field of oncology.
Comparative Efficacy and Safety
Clinical trials have evaluated this compound PDT against other treatments, primarily for esophageal and endobronchial cancers. The following tables summarize the key quantitative outcomes from these studies.
Esophageal Cancer: this compound vs. Talaporfin Sodium
A retrospective comparative study evaluated the efficacy and safety of salvage PDT using this compound versus the second-generation photosensitizer, Talaporfin Sodium, for local failure after chemoradiotherapy in patients with esophageal cancer.
| Outcome Measure | This compound PDT | Talaporfin Sodium PDT | p-value |
| Local Complete Response | 58.1% | 69.0% | Not Statistically Significant |
| Adverse Events | |||
| Skin Phototoxicity | 18.2% | 4.5% | < 0.049 |
| Esophageal Stricture | 36.4% | 4.5% | < 0.001 |
Endobronchial Cancer: this compound PDT vs. Nd:YAG Laser Therapy
Two randomized clinical trials compared the efficacy of this compound PDT with Nd:YAG laser therapy for the palliation of obstruction caused by non-small-cell lung cancer.
| Outcome Measure | This compound PDT | Nd:YAG Laser Therapy |
| Objective Tumor Response (1 week) | 59% | 58% |
| Objective Tumor Response (1 month) | 60% | 41% |
| Improvement in Dyspnea (1 month) | 30% | 17% |
| Improvement in Cough (1 month) | 27% | 13% |
| Photosensitivity Reaction | 20% | 0% |
Barrett's Esophagus with High-Grade Dysplasia: this compound vs. 5-Aminolevulinic Acid (5-ALA)
A randomized controlled trial compared the efficacy and safety of this compound PDT with 5-ALA PDT for the treatment of high-grade dysplasia in Barrett's Esophagus.
| Outcome Measure | This compound PDT | 5-ALA PDT | p-value |
| Complete Reversal of High-Grade Dysplasia (in patients with ≤6 cm of Barrett's) | Lower | Significantly Higher | 0.037 |
| Adverse Events | |||
| Esophageal Strictures | 33% | 9% | < 0.05 |
| Skin Photosensitivity | 43% | 6% | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. The following outlines the typical experimental protocols for the compared treatments.
This compound Photodynamic Therapy
-
Drug Administration: this compound is administered intravenously at a dose of 2.0 mg/kg body weight.[1]
-
Drug-Light Interval: A period of 40-50 hours is allowed for the preferential accumulation of the photosensitizer in malignant tissues.
-
Light Activation: The tumor is illuminated with 630 nm laser light. The light dose varies depending on the indication, for instance, 300 J/cm of diffuser length for esophageal cancer and 200 J/cm for endobronchial cancer.
Talaporfin Sodium Photodynamic Therapy
-
Drug Administration: Talaporfin sodium is administered intravenously.
-
Drug-Light Interval: A shorter waiting period is required compared to this compound.
-
Light Activation: The photosensitizer is activated with a 664 nm laser light.
Nd:YAG Laser Therapy
-
Procedure: This is a thermal ablation technique where a Neodymium-doped:Yttrium Aluminum Garnet laser is used to deliver thermal energy to the tumor tissue, causing coagulation necrosis.
-
Application: The laser is applied endoscopically to the obstructing tumor until the desired level of debulking is achieved.
5-Aminolevulinic Acid (5-ALA) Photodynamic Therapy
-
Drug Administration: 5-ALA, a precursor of the photosensitizer Protoporphyrin IX (PpIX), is administered orally or topically.
-
Drug-Light Interval: The interval is typically shorter than that for this compound, often around 4-6 hours.
-
Light Activation: The accumulated PpIX is activated with red light, typically around 635 nm.
Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound PDT is initiated by the generation of reactive oxygen species (ROS), which induce cellular damage and subsequent cell death through apoptosis and necrosis.
Caption: Simplified signaling pathway of this compound PDT.
Experimental Workflow
The clinical application of this compound PDT follows a well-defined workflow to ensure patient safety and therapeutic efficacy.
Caption: Standard clinical workflow for this compound PDT.
References
A Cross-Species Look at Porfimer Sodium Pharmacokinetics: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic properties of Porfimer Sodium (brand name Photofrin®), a photosensitizing agent used in photodynamic therapy (PDT), across various species. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the drug's behavior in different biological systems and to support further research and development.
Executive Summary
This compound exhibits significant inter-species variability in its pharmacokinetic profile. While extensive data is available for humans, detailed quantitative information in common preclinical models such as dogs and cats is less prevalent in publicly accessible literature. This guide summarizes the available quantitative data, outlines common experimental protocols, and provides a visual representation of the drug's mechanism of action to aid in the design and interpretation of cross-species studies.
Data Presentation: Comparative Pharmacokinetics of this compound
The following table summarizes key pharmacokinetic parameters of this compound across different species. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and the physiological differences between species.
| Parameter | Human (Healthy Volunteers) | Human (Cancer Patients) | Mouse | Dog | Cat |
| Dose (mg/kg) | 2 | 2 | 2.0 | N/A | N/A |
| Cmax (µg/mL) | 40 ± 11.6 | 15 ± 3 | N/A | N/A | N/A |
| AUC₀-∞ (µg·h/mL) | 2400 ± 552 | N/A | N/A | N/A | N/A |
| Terminal Half-life (t½) | 415 ± 104 hours (17.3 days) | 250 ± 285 hours | 15.7 hours | Marked variability observed | Marked variability observed |
| Clearance (CL) | 0.88 mL/h/kg | 0.051 ± 0.035 mL/min/kg | N/A | N/A | N/A |
| Volume of Distribution (Vd) | N/A | 0.49 ± 0.28 L/kg | N/A | N/A | N/A |
| Data Source | [1][2] | [1] | [3] | [4] | [4] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
A standardized approach to studying this compound pharmacokinetics is crucial for generating comparable data. Below are detailed methodologies compiled from various studies.
Drug Administration
-
Formulation: this compound is typically supplied as a lyophilized powder, which is reconstituted with a suitable vehicle, such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection, prior to administration.
-
Route of Administration: In both human and animal studies, this compound is administered via intravenous (IV) injection.
-
Infusion Rate: The injection is typically administered slowly over a period of 3 to 5 minutes.[5][6]
-
Dosage: A common dosage used in clinical and preclinical studies is 2 mg/kg of body weight.
Blood Sampling
-
Sample Matrix: Serum or plasma is used for the quantification of this compound.
-
Sampling Time Points: A robust sampling schedule is critical to accurately capture the pharmacokinetic profile. A typical schedule in human studies includes pre-dose, and multiple time points post-dose, such as 5 minutes, 1, 12, 24, 48, and 72 hours, and then at intervals up to 36 days.
-
Sample Processing: Blood samples are collected in appropriate tubes (e.g., with or without anticoagulant for serum or plasma, respectively). The samples are then centrifuged to separate the plasma or serum, which is subsequently stored frozen (e.g., at -20°C or -80°C) until analysis.
Analytical Methodology
The quantification of this compound in biological matrices is primarily achieved through fluorescence-based techniques due to the drug's inherent fluorescent properties.
-
Spectrofluorometry: This is a widely used method for the quantification of this compound in serum or plasma. The method involves exciting the sample at a specific wavelength (around 400 nm) and measuring the emission at a longer wavelength (around 630 nm). A validated spectrofluorometry assay has been used in human pharmacokinetic studies.[2]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: HPLC provides a more specific and sensitive method for quantifying this compound and its various components. This technique separates the drug from endogenous plasma components before quantification by a fluorescence detector. While specific protocols for this compound are not detailed in the provided search results, HPLC is a standard method for the analysis of porphyrin-based compounds in biological samples.
Mandatory Visualization
Signaling Pathway of this compound-Mediated Photodynamic Therapy
The following diagram illustrates the key events in the signaling pathway initiated by this compound upon activation by light, leading to cell death through apoptosis and necrosis.
References
- 1. Intravenous Single-Dose Toxicity of Redaporfin-Based Photodynamic Therapy in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Evaluation of this compound in dogs and cats with spontaneous tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHOTOFRIN® (this compound) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Immune Response Modulation: Porfimer Sodium PDT and Other Cancer Therapies
For Immediate Release
A deep dive into the immunomodulatory effects of Porfimer Sodium photodynamic therapy (PDT) reveals a distinct and potent mechanism for stimulating anti-tumor immunity compared to conventional treatments such as chemotherapy and radiotherapy. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
This compound PDT, a light-based cancer treatment, not only directly ablates tumor cells but also orchestrates a robust and targeted anti-tumor immune response. This is primarily achieved through the induction of immunogenic cell death (ICD), a unique form of apoptosis that alerts the immune system to the presence of malignant cells. This guide systematically evaluates the immunological sequelae of this compound PDT in comparison to other therapeutic modalities.
Quantitative Comparison of Immune Response Modulation
To facilitate a clear comparison, the following tables summarize the key quantitative immunological changes observed following this compound PDT, chemotherapy, and radiotherapy. The data presented is a synthesis of findings from multiple preclinical and clinical studies.
| Immune Parameter | This compound PDT | Chemotherapy (e.g., Doxorubicin) | Radiotherapy |
| Calreticulin (CRT) Exposure | Significant increase (up to 3-fold on cancer cells)[1] | Dose-dependent increase[2] | Variable, can be dose-dependent |
| ATP Release | Increased secretion from dying tumor cells | Induced by certain agents (e.g., anthracyclines) | Can induce ATP release |
| HMGB1 Release | Significant transient increase in serum (over 2.5-fold)[1] | Secretion increases over time post-treatment[2] | Can lead to HMGB1 release |
| Neutrophil Infiltration | Rapid and significant influx into the tumor microenvironment | Can be induced, but also associated with neutropenia | Variable, can be followed by lymphopenia |
| Macrophage Polarization | Promotes M1 (anti-tumor) phenotype | Can have dual effects on macrophage polarization | Can induce both M1 and M2 phenotypes |
| Dendritic Cell (DC) Maturation | Potent stimulation of DC maturation and migration | Some agents can induce DC maturation | Can promote DC activation, but also suppressive effects |
| CD8+ T Cell Infiltration | Significant increase in tumor-infiltrating CD8+ T cells | Variable, can be enhanced with specific regimens | Can increase T cell priming, but also cause lymphodepletion |
| Regulatory T Cell (Treg) Population | Can decrease Treg populations, reducing immunosuppression | Effects vary widely depending on the agent and dose | Can deplete Tregs, but also induce their expansion |
| Cytokine Profile | Increase in pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α)[3][4] | Can induce a range of cytokines, both pro- and anti-inflammatory | Upregulation of IFN-γ and other pro-inflammatory cytokines, but also immunosuppressive ones like TGF-β[5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound PDT and a typical experimental workflow for evaluating immune responses.
References
- 1. Involvement of damage-associated molecular patterns in tumor response to photodynamic therapy: surface expression of calreticulin and high-mobility group box-1 release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy Dose Shapes the Expression of Immune-Interacting Markers on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of cytokines in photodynamic therapy-induced local and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bibliometric analysis of photodynamic therapy and immune response from 1989–2023 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Porfimer Sodium
For researchers, scientists, and drug development professionals, the safe handling and disposal of photosensitizing agents like Porfimer Sodium are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper management and disposal of this compound waste, ensuring compliance and minimizing risk.
I. Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be familiar with its properties and the necessary safety precautions. This compound is a photosensitizing agent; exposure to light after contact can cause phototoxic reactions.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.[3]
-
Body Protection: Wear a lab coat.
Handling:
-
Prevent the formation of dust and aerosols.[3]
-
Reconstituted solutions should be protected from bright light.[2]
II. Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
Spill Cleanup Procedure:
-
Restrict Access: Cordon off the affected area to prevent entry.
-
Wear Appropriate PPE: Ensure you are wearing gloves, eye protection, and a lab coat.[1]
-
Contain the Spill: For liquid spills of reconstituted this compound, wipe up the material with a damp cloth.[1] For powder spills, carefully scoop or shovel the material into a suitable, open-head drum, avoiding dust formation.[4][5]
-
Decontaminate the Area: Thoroughly clean the spill area.
-
Package Waste: Place all contaminated materials, including the damp cloth or scooping utensils, into a labeled polyethylene bag for disposal.[1][6]
-
Dispose of PPE: Decontaminate or dispose of all protective clothing and equipment used during the cleanup.[5]
III. This compound Waste Disposal Procedures
The primary recommendation for the disposal of this compound is to adhere to all federal, state, and local regulations.[5] Incineration at a permitted facility is a recommended method of disposal.[5] this compound is not classified as a RCRA (Resource Conservation and Recovery Act) regulated hazardous waste.[5]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all this compound waste, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and spill cleanup materials, in a designated and clearly labeled waste container.
-
Container Labeling: The waste container must be labeled as "this compound Waste" or with a similar identifier in accordance with your institution's hazardous waste guidelines.
-
Storage of Waste: Store the waste container in a secure, designated area away from light and incompatible materials. Aqueous solutions should be stored at or below 20°C.[5]
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for the pickup and disposal of the waste. Inform them of the nature of the waste to ensure it is handled and disposed of correctly, likely through incineration.
IV. Quantitative Ecotoxicological Data
The following table summarizes available data on the environmental impact of this compound, which underscores the importance of proper disposal to prevent release into the environment.
| Parameter | Test Organism | Result | Classification |
| No Observed Effect Level (NOEL) - 24 and 48 hr | Daphnia magna | 994 mg/L | Practically non-toxic |
| Microbial Inhibition | Bacteria, Fungi, Blue-green algae | No inhibition observed at concentrations up to 1000 mg/L | - |
Data sourced from a Material Safety Data Sheet for this compound.[5]
V. Experimental Protocol: Photodegradation as a Potential Pre-Treatment
While not a mandatory disposal step, the inherent photosensitivity of porphyrins can be utilized as a potential pre-treatment method to degrade the active compound in aqueous waste solutions before collection. This is based on the principle that light exposure can inactivate the photosensitizer.
Methodology:
-
Dilution: Dilute aqueous waste containing this compound with water to a low concentration in a transparent, UV-permeable container.
-
Light Exposure: Expose the container to a broad-spectrum light source, such as a UV lamp or direct sunlight, for an extended period. The exact duration will depend on the concentration, volume, and light intensity.
-
Verification (Optional): The degradation can be monitored by measuring the absorbance of the solution at the characteristic Soret band of the porphyrin (around 400 nm) using a UV-Vis spectrophotometer. A significant decrease in absorbance would indicate degradation.
-
Final Disposal: Following light exposure, the treated solution should still be collected and disposed of as chemical waste through your institution's EHS program, as complete degradation may not be guaranteed and other components of the solution may require special disposal.
Diagrams
Logical Workflow for this compound Disposal
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and compliance with environmental regulations.
References
- 1. Item - Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. Photodynamic therapy: occupational hazards and preventative recommendations for clinical administration by healthcare providers. | Semantic Scholar [semanticscholar.org]
- 3. Porphyrin-Based Two-Dimensional Layered Metal-Organic Framework with Sono-/Photocatalytic Activity for Water Decontamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of photosensitizing merocyanine dyes by plasma, serum and serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Porfimer Sodium
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Porfimer Sodium in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the use of this photosensitizing agent.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2] The required PPE includes:
-
Gloves : Chemical-resistant gloves must be worn.[2] It is crucial to inspect gloves for any damage before use and to use proper glove removal techniques to avoid skin contact.[2]
-
Eye Protection : Safety glasses with side shields or goggles are mandatory.[2][3] All eye protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Respiratory Protection : In situations where dust or aerosols may be generated, a NIOSH/MSHA approved respirator is required.[4] Use only in areas with adequate exhaust ventilation.[1]
-
Lab Coat : A lab coat or other protective clothing is necessary to cover as much exposed skin as possible.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the safe handling and storage of this compound.
| Parameter | Value | Source |
| Storage Temperature (Intact Vials) | 20°C to 25°C (68°F to 77°F) | [3] |
| Reconstitution Concentration | 2.5 mg/mL | [3] |
| Reconstitution Volume | 31.8 mL of D5W or NS per 75 mg vial | [3] |
| Administration | Slow IV injection over 3 to 5 minutes | [3] |
| Photosensitivity Period | At least 30 to 90 days or more | [3] |
Procedural Guidance
Handling and Preparation:
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][2] Do not inhale dust or aerosols.[1]
-
Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Reconstitution : To prepare for use, reconstitute each 75 mg vial with 31.8 mL of either 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (NS) to achieve a final concentration of 2.5 mg/mL.[3] Shake the vial well until the powder is completely dissolved.[3] The reconstituted solution should be protected from bright light and used immediately.[3]
-
Personal Hygiene : Wash hands thoroughly after handling the compound.[2] Contaminated clothing should be removed and washed before reuse.[2][4]
Emergency First Aid Measures:
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact : In case of contact, immediately wash the affected skin with plenty of soap and water.[4] Remove contaminated clothing and shoes.[1] A physician should be consulted if irritation develops.[4]
-
Inhalation : If inhaled, move the person to fresh air.[4] If breathing is difficult, provide oxygen or artificial respiration.[4] Seek medical attention.
-
Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious.[1] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[1][4] Call a physician immediately.[4]
Spill and Disposal Plan
Accidental Release Measures:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[2]
-
Cleanup : For spills of the reconstituted solution, wipe the area with a damp cloth.[3] For powdered spills, sweep up and shovel the material.[2] Avoid creating dust.[2] Place the collected material into a suitable, closed container for disposal.[2]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Incineration at a permitted facility is the recommended method of disposal.[4] Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.[2]
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
